Product packaging for N-(3-Oxohexanoyl)-L-homoserine lactone(Cat. No.:)

N-(3-Oxohexanoyl)-L-homoserine lactone

Cat. No.: B015394
M. Wt: 213.23 g/mol
InChI Key: YRYOXRMDHALAFL-QMMMGPOBSA-N
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Description

N-(3-oxohexanoyl)-L-homoserine lactone is an N-acyl-L-homoserine lactone having 3-oxohexanoyl as the acyl substituent.
This compound is a natural product found in Azospirillum lipoferum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO4 B015394 N-(3-Oxohexanoyl)-L-homoserine lactone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYOXRMDHALAFL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)CC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biosynthesis of N-(3-Oxohexanoyl)-L-homoserine lactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), a key signaling molecule in bacterial quorum sensing. This document details the enzymatic pathway, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the core processes to support research and development in this field.

Introduction to 3-oxo-C6-HSL and Quorum Sensing

This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules utilized by numerous Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing.[1][2] At low cell densities, the basal expression of the enzyme responsible for its synthesis, a LuxI-type synthase, produces 3-oxo-C6-HSL at low levels. As the bacterial population grows, the extracellular concentration of 3-oxo-C6-HSL increases. Once a threshold concentration is reached, these molecules bind to their cognate LuxR-type transcriptional regulator proteins, leading to the activation or repression of target genes.[1] These regulated genes are often involved in processes critical for bacterial survival and virulence, such as biofilm formation, bioluminescence, and the production of virulence factors.[1][2] The central role of 3-oxo-C6-HSL in bacterial communication makes its biosynthetic pathway a prime target for the development of novel anti-infective therapies.

The Biosynthetic Pathway of 3-oxo-C6-HSL

The synthesis of 3-oxo-C6-HSL is catalyzed by a family of enzymes known as LuxI-type acyl-homoserine lactone synthases.[3][4] These enzymes utilize two primary substrates: S-adenosylmethionine (SAM) and a specific acyl-acyl carrier protein (acyl-ACP), in this case, 3-oxohexanoyl-ACP.[4][5]

The reaction proceeds in two main steps:

  • Acylation of SAM: The LuxI synthase catalyzes the formation of an amide bond between the 3-oxohexanoyl group from 3-oxohexanoyl-ACP and the α-amino group of SAM.[5]

  • Lactonization: This is followed by an intramolecular cyclization reaction, where the methionine portion of the acylated SAM is converted into a homoserine lactone ring. This step releases the final product, this compound, and 5'-methylthioadenosine (MTA) as a byproduct.[5]

Several LuxI homologs are known to synthesize 3-oxo-C6-HSL, including LuxI from Vibrio fischeri, EsaI from Pantoea stewartii, and RpaI.[6][7]

Quantitative Data

ParameterValueOrganism/EnzymeNotes
Enzyme Kinetics
Turnover Number (kcat)1.1 mol 3-oxo-C6-HSL min⁻¹ mol⁻¹ LuxIVibrio fischeri / LuxIThis value gives an indication of the catalytic rate of the synthase.[8]
Ligand Binding
Dissociation Constant (Kd)~1.8 µMErwinia carotovora / CarRThis represents the affinity of the LuxR-type receptor, CarR, for 3-oxo-C6-HSL.
Effective Concentration
Gene Induction Threshold~100 nMVibrio fischeri / LuxRThe approximate concentration of 3-oxo-C6-HSL required for the formation of the LuxR-3OC6-HSL complex and subsequent gene activation in vitro.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 3-oxo-C6-HSL biosynthesis.

Purification of a His-tagged 3-oxo-C6-HSL Synthase (e.g., LuxI)

This protocol describes the purification of a recombinant, N-terminally His-tagged LuxI-type synthase expressed in E. coli.

Materials:

  • E. coli BL21(DE3) strain harboring the expression plasmid for the His-tagged synthase.

  • Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Ni-NTA Agarose resin.

  • Chromatography column.

Procedure:

  • Expression: Inoculate a 1 L culture of LB medium with the E. coli expression strain and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to incubate for 3-4 hours at 30°C.

  • Cell Lysis: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice. Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA agarose resin in a chromatography column with Lysis Buffer.

    • Load the cleared lysate onto the column.

    • Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged synthase with 5 column volumes of Elution Buffer.

  • Buffer Exchange and Storage: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) using dialysis or a desalting column. Store the purified enzyme at -80°C.

Quantification of 3-oxo-C6-HSL using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general workflow for the extraction and quantification of 3-oxo-C6-HSL from bacterial culture supernatants.

Materials:

  • Bacterial culture supernatant.

  • Ethyl acetate (acidified with 0.1% formic acid).

  • Methanol (LC-MS grade).

  • Water (LC-MS grade) with 0.1% formic acid.

  • Acetonitrile (LC-MS grade) with 0.1% formic acid.

  • 3-oxo-C6-HSL standard.

  • Liquid chromatograph coupled to a mass spectrometer (LC-MS).

  • C18 reversed-phase column.

Procedure:

  • Extraction:

    • Centrifuge the bacterial culture to pellet the cells.

    • Transfer the supernatant to a fresh tube and acidify with formic acid to a final concentration of 0.1%.

    • Extract the supernatant twice with an equal volume of acidified ethyl acetate.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

  • Sample Preparation: Reconstitute the dried extract in a known volume of methanol. Filter the sample through a 0.22 µm syringe filter.

  • LC-MS Analysis:

    • Inject the sample onto a C18 reversed-phase column.

    • Perform a gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A typical gradient might be: 5-95% B over 20 minutes.

    • Set the mass spectrometer to operate in positive ion mode and monitor for the specific m/z transition of 3-oxo-C6-HSL (e.g., precursor ion [M+H]⁺ at m/z 214.1, and a characteristic product ion).

  • Quantification: Create a standard curve using known concentrations of the 3-oxo-C6-HSL standard. Quantify the amount of 3-oxo-C6-HSL in the sample by comparing its peak area to the standard curve.

Visualizations

Signaling Pathway of 3-oxo-C6-HSL in Quorum Sensing

G Biosynthesis and Signaling of 3-oxo-C6-HSL SAM S-adenosylmethionine (SAM) LuxI LuxI-type Synthase SAM->LuxI Acyl_ACP 3-Oxohexanoyl-ACP Acyl_ACP->LuxI HSL This compound (3-oxo-C6-HSL) LuxI->HSL Biosynthesis LuxR_inactive LuxR (inactive) HSL->LuxR_inactive Binding LuxR_active LuxR-HSL Complex (active) LuxR_inactive->LuxR_active Activation DNA lux Box (DNA) LuxR_active->DNA Binds to Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates

Caption: Biosynthesis and signaling pathway of 3-oxo-C6-HSL.

Experimental Workflow for 3-oxo-C6-HSL Quantification

G Experimental Workflow for 3-oxo-C6-HSL Quantification Culture Bacterial Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution (Methanol) Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification (Standard Curve) LCMS->Quantification

Caption: Workflow for quantifying 3-oxo-C6-HSL via LC-MS.

Conclusion

The biosynthesis of this compound represents a fundamental process in bacterial communication and a validated target for antimicrobial drug development. This guide provides a foundational understanding of the biosynthetic pathway, summarizes key quantitative data, and offers detailed experimental protocols to aid researchers in this critical area of study. Further investigation into the specific kinetics of various 3-oxo-C6-HSL synthases will be crucial for the rational design of potent and specific inhibitors of quorum sensing.

References

The Core Mechanism of N-(3-Oxohexanoyl)-L-homoserine lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Oxohexanoyl)-L-homoserine lactone (OOHL or 3-oxo-C6-HSL) is a key signaling molecule in bacterial quorum sensing, a sophisticated cell-to-cell communication system.[1][2] This process enables bacteria to monitor their population density and synchronize the expression of specific genes, leading to coordinated behaviors.[1] First identified as the autoinducer for bioluminescence in the marine bacterium Vibrio fischeri, OOHL and its analogs, known as N-acyl-homoserine lactones (AHLs), have since been recognized as crucial regulators of diverse physiological processes in a wide range of Gram-negative bacteria.[1][3][4] These processes include the production of virulence factors, biofilm formation, and the synthesis of secondary metabolites like antibiotics.[1][5] Understanding the precise mechanism of action of OOHL is paramount for the development of novel therapeutic strategies that target bacterial communication to mitigate pathogenicity and combat antibiotic resistance.

The Canonical OOHL-Mediated Quorum Sensing Pathway

The fundamental mechanism of OOHL action revolves around its interaction with a cognate intracellular receptor, a transcriptional regulatory protein belonging to the LuxR family.[1][6] This interaction is concentration-dependent, ensuring that gene expression is triggered only when the bacterial population reaches a critical density.

At low cell densities, a basal level of OOHL is synthesized by a LuxI-family synthase.[1] This small, diffusible molecule can freely traverse the bacterial cell membrane.[1] As the bacterial population grows, the extracellular concentration of OOHL increases.[1] Once a threshold concentration is reached, OOHL diffuses back into the cells and binds to its cognate LuxR-type receptor.[1] This binding induces a conformational change in the LuxR protein, promoting its dimerization or multimerization and stabilizing the protein.[5][7] The activated LuxR-OOHL complex is then competent to bind to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes.[1][8] This binding event typically enhances the recruitment of RNA polymerase, leading to the transcriptional activation of the target genes.[6] This often includes the gene for the LuxI synthase itself, creating a positive feedback loop that rapidly amplifies the quorum sensing signal.[9]

Caption: Canonical OOHL-mediated quorum sensing signaling pathway.

Quantitative Aspects of OOHL-Receptor Interactions

The specificity and efficacy of the OOHL signaling system are determined by the quantitative parameters of the interaction between OOHL and its cognate LuxR-type receptor. These parameters, such as the dissociation constant (Kd) and the effective concentration for 50% response (EC50), vary between different bacterial species and their specific LuxR homologs.

ParameterValueReceptorOrganismReference
Dissociation Constant (Kd)1.8 µMCarRErwinia carotovora[5]
Effective Equilibrium Constant~100 nMLuxRVibrio fischeri[6]
Concentration for enhanced resistance to trypsin25 µMCarRErwinia carotovora[5]
Concentration for high molecular weight complex formation73.3 µMCarRErwinia carotovora[5]

Experimental Protocols for Studying the OOHL Mechanism of Action

A variety of experimental techniques are employed to investigate the mechanism of action of OOHL. These include methods to study the binding of the LuxR-OOHL complex to DNA, to quantify the activity of OOHL in inducing gene expression, and to identify the full spectrum of genes regulated by this signaling molecule.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a common technique to study the binding of proteins to DNA.[10] In the context of OOHL, it can be used to demonstrate the OOHL-dependent binding of a LuxR-type protein to its target lux box DNA sequence.

Detailed Methodology:

  • Preparation of Labeled DNA Probe:

    • Synthesize complementary oligonucleotides corresponding to the lux box sequence and its flanking regions.

    • Anneal the oligonucleotides to form a double-stranded DNA probe.

    • Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive tag (e.g., biotin or a fluorescent dye).[4]

    • Purify the labeled probe to remove unincorporated nucleotides.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following components in a binding buffer (e.g., containing Tris-HCl, KCl, MgCl₂, DTT, and glycerol):

      • Purified LuxR-type protein.

      • This compound (OOHL) at a desired concentration (a control reaction without OOHL should be included).

      • A non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.[1]

    • Incubate at room temperature for a specified time (e.g., 20-30 minutes) to allow the protein to bind to OOHL.

    • Add the labeled DNA probe to the reaction mixture.

    • Incubate for another 20-30 minutes at room temperature to allow the formation of the protein-DNA complex.[7]

  • Electrophoresis:

    • Load the binding reactions onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the proteins and DNA.[7]

    • Include a lane with the labeled probe only as a negative control.

  • Detection:

    • If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.

    • If using a non-radioactive probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

Expected Results: A band corresponding to the free probe will be visible in all lanes. In the lane containing the LuxR protein, OOHL, and the probe, a second, slower-migrating band should appear, representing the LuxR-OOHL-DNA complex. This "shifted" band should be absent or significantly reduced in the lane without OOHL.

EMSA_Workflow cluster_preparation Preparation cluster_binding Binding Reaction cluster_analysis Analysis Probe_Labeling 1. Label DNA Probe (e.g., with ³²P or Biotin) Add_Probe 4. Add Labeled Probe & Incubate Probe_Labeling->Add_Probe Protein_Purification 2. Purify LuxR-type Protein Mix_Components 3. Mix Protein, OOHL, & Competitor DNA Protein_Purification->Mix_Components Mix_Components->Add_Probe Electrophoresis 5. Native PAGE Electrophoresis Add_Probe->Electrophoresis Detection 6. Detect Shifted Band (Autoradiography or Chemiluminescence) Electrophoresis->Detection

Caption: Experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA).
Bacterial Reporter Gene Assay

Reporter gene assays are used to quantify the ability of OOHL to induce gene expression from a specific promoter. These assays typically utilize a bacterial strain that is engineered to express a reporter gene (e.g., lacZ for β-galactosidase, gfp for green fluorescent protein, or luxCDABE for luciferase) under the control of a LuxR-regulated promoter.

Detailed Methodology:

  • Reporter Strain and Plasmid Construction:

    • Use a bacterial strain that does not produce its own AHLs (e.g., an E. coli or a luxI mutant strain).

    • Introduce two plasmids into the strain:

      • A plasmid constitutively expressing the LuxR-type receptor protein.

      • A reporter plasmid containing the reporter gene downstream of a lux box-containing promoter.

  • Assay Procedure:

    • Grow an overnight culture of the reporter strain in a suitable medium (e.g., LB broth) with appropriate antibiotics.

    • Dilute the overnight culture into fresh medium in a 96-well microplate.

    • Add OOHL to the wells at a range of concentrations (a no-OOHL control is essential).

    • Incubate the microplate at the optimal growth temperature for the bacterium with shaking.

    • At regular time intervals or at a fixed endpoint, measure the optical density (OD₆₀₀) to assess bacterial growth and the reporter signal.[6]

      • For a β-galactosidase reporter, lyse the cells and add a substrate like ONPG, then measure the absorbance at 420 nm.

      • For a GFP reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.[6]

      • For a luciferase reporter, measure the luminescence.

  • Data Analysis:

    • Normalize the reporter signal to the cell density (e.g., fluorescence/OD₆₀₀).

    • Plot the normalized reporter signal as a function of the OOHL concentration to generate a dose-response curve.

    • From this curve, the EC50 value can be determined.

Reporter_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Culture_Strain 1. Culture Reporter Bacterial Strain Inoculate 3. Inoculate plate with reporter strain Culture_Strain->Inoculate Prepare_Plate 2. Prepare 96-well plate with varying OOHL concentrations Prepare_Plate->Inoculate Incubate 4. Incubate with shaking Inoculate->Incubate Measure 5. Measure OD₆₀₀ and Reporter Signal (Fluorescence/Luminescence) Incubate->Measure Normalize 6. Normalize Signal to OD₆₀₀ Measure->Normalize Plot 7. Plot Dose-Response Curve & Determine EC₅₀ Normalize->Plot

Caption: Experimental workflow for a bacterial reporter gene assay.
Transcriptomic Analysis (RNA-Seq)

Transcriptomic analysis, particularly RNA sequencing (RNA-Seq), provides a global view of the genes regulated by OOHL. This powerful technique allows for the identification of the entire regulon of a LuxR-OOHL system.

Detailed Methodology:

  • Experimental Design:

    • Grow the wild-type bacterium of interest and a luxI or luxR mutant strain to a specific growth phase (e.g., mid-log or stationary phase).

    • For the wild-type, one sample will be the untreated control. For the mutant, one sample can be left untreated and another can be supplemented with exogenous OOHL.

    • Harvest the bacterial cells from each condition.

  • RNA Extraction and Library Preparation:

    • Immediately stabilize the RNA using a reagent like RNAprotect.[5]

    • Extract total RNA using a suitable kit or protocol, ensuring the removal of contaminating DNA with a DNase treatment.

    • Deplete ribosomal RNA (rRNA), which constitutes the majority of bacterial RNA.

    • Fragment the remaining RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second cDNA strand.

    • Ligate sequencing adapters to the ends of the cDNA fragments.

    • Amplify the library by PCR.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the reference genome of the bacterium.

    • Quantify the expression level of each gene.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the presence of a functional OOHL signaling system.

    • Perform pathway and gene ontology analysis to understand the biological functions of the regulated genes.

RNASeq_Workflow cluster_experiment Experiment & Sample Collection cluster_library_prep Library Preparation cluster_sequencing_analysis Sequencing & Data Analysis Culture_Bacteria 1. Culture Bacteria (e.g., WT vs. luxI mutant +/- OOHL) Harvest_Cells 2. Harvest Cells & Stabilize RNA Culture_Bacteria->Harvest_Cells Extract_RNA 3. Extract Total RNA & DNase Treat Harvest_Cells->Extract_RNA Deplete_rRNA 4. Deplete Ribosomal RNA Extract_RNA->Deplete_rRNA Fragment_cDNA 5. Fragment RNA & Synthesize cDNA Deplete_rRNA->Fragment_cDNA Ligate_Adapters 6. Ligate Sequencing Adapters Fragment_cDNA->Ligate_Adapters Sequence 7. Next-Generation Sequencing Ligate_Adapters->Sequence Align_Reads 8. Align Reads to Genome Sequence->Align_Reads Differential_Expression 9. Differential Gene Expression Analysis Align_Reads->Differential_Expression Functional_Analysis 10. Functional Annotation & Pathway Analysis Differential_Expression->Functional_Analysis

Caption: General workflow for a transcriptomic (RNA-Seq) analysis.

Conclusion

The mechanism of action of this compound is a well-characterized paradigm for quorum sensing in Gram-negative bacteria. Its function as a diffusible signal that, upon reaching a critical concentration, binds to and activates a LuxR-type transcriptional regulator to modulate gene expression is a recurring theme in bacterial communication. The quantitative nature of this interaction and the specific genes regulated vary among bacterial species, contributing to the diverse physiological roles of this signaling molecule. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of OOHL-mediated quorum sensing and for the development of novel strategies to disrupt this critical bacterial communication pathway.

References

N-(3-Oxohexanoyl)-L-homoserine Lactone: A Technical Guide to its Role as a Signaling Molecule

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL or 3-oxo-C6-HSL) is a key signaling molecule in bacterial quorum sensing, a cell-to-cell communication process that enables bacteria to coordinate gene expression in response to population density.[1][2][3] This technical guide provides a comprehensive overview of OHHL, from its fundamental role in the canonical LuxI/LuxR quorum-sensing circuit to its influence on critical bacterial behaviors such as bioluminescence, antibiotic production, and biofilm formation.[1][4][5] Detailed experimental protocols for the detection and quantification of OHHL are presented, alongside quantitative data on its interactions. Furthermore, this guide offers visualizations of the core signaling pathway and experimental workflows to facilitate a deeper understanding of this pivotal signaling molecule and its potential as a target for novel therapeutic interventions.

Introduction to this compound (OHHL)

This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules, which are primarily utilized by Gram-negative bacteria for quorum sensing.[1][6][7] The discovery of OHHL and the elucidation of its function in the marine bacterium Vibrio fischeri laid the foundation for the field of bacterial communication.[1][3] In this system, OHHL acts as an autoinducer, accumulating in the environment as the bacterial population grows.[3] Once a threshold concentration is reached, OHHL binds to its cognate receptor, leading to a coordinated change in gene expression across the population.[3] This coordinated behavior allows bacteria to function as multicellular-like entities, enabling processes that would be ineffective if undertaken by individual cells.

The specificity of the OHHL signal is determined by the length and modification of its acyl side chain, which allows for species-specific communication in mixed microbial communities.[3] Beyond its well-characterized role in bioluminescence in V. fischeri, OHHL and its homologs regulate a diverse array of physiological processes in various bacteria, including the production of virulence factors, antibiotics, and the formation of biofilms.[2][4][8] This central role in controlling pathogenic traits has positioned OHHL and the broader quorum-sensing machinery as attractive targets for the development of novel anti-infective therapies.

The Canonical LuxI/LuxR Quorum Sensing Circuit

The foundational model for OHHL-mediated signaling is the LuxI/LuxR quorum-sensing circuit, first described in Vibrio fischeri.[1][9] This system is comprised of two core components: the autoinducer synthase, LuxI, and the transcriptional regulator, LuxR.[1][9][[“]]

2.1. Synthesis of OHHL by LuxI

The synthesis of OHHL is catalyzed by the LuxI protein.[11][12] LuxI utilizes S-adenosylmethionine (SAM) and an acylated acyl carrier protein (ACP) from the fatty acid biosynthesis pathway as substrates.[11][12] Specifically, for OHHL, hexanoyl-ACP is used.[11][12] The LuxI enzyme facilitates the formation of an amide bond between the acyl chain and the amino group of SAM, followed by an intramolecular cyclization to form the homoserine lactone ring, releasing methylthioadenosine.[11][12] As a small, diffusible molecule, OHHL can freely pass across the bacterial cell membrane.[3]

2.2. Perception of OHHL by LuxR and Gene Regulation

As the bacterial population density increases, the extracellular concentration of OHHL rises.[3] When OHHL reaches a critical threshold, it diffuses back into the bacterial cells and binds to the LuxR protein, which is the cognate intracellular receptor and transcriptional activator.[[“]][13] The binding of OHHL to LuxR induces a conformational change in the protein, promoting its dimerization or multimerization.[14][15] This activated LuxR-OHHL complex is then capable of binding to specific DNA sequences known as "lux boxes" located in the promoter regions of target genes.[[“]][13]

In the case of V. fischeri, the primary target of the LuxR-OHHL complex is the lux operon (luxICDABEG), which encodes the components necessary for bioluminescence, including the LuxI synthase itself.[3][16] The activation of luxI transcription by the LuxR-OHHL complex creates a positive feedback loop, leading to a rapid increase in OHHL synthesis and a synchronized, population-wide induction of light production.[3][[“]]

Canonical LuxI/LuxR Signaling Pathway in Vibrio fischeri.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of OHHL and its analogs with LuxR-type receptors.

Table 1: Binding Affinity of OHHL and Analogs to CarR in Erwinia carotovora

LigandDissociation Constant (Kd)Reference
This compound (OHHL)1.8 µM[14][15]
N-Hexanoyl-L-homoserine lactone (C6-HSL)> 10 µM
N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL)~ 5 µM

Data derived from fluorescence quenching, DNA bandshift analysis, and reporter gene assays.

Table 2: Induction of Bioluminescence in Vibrio fischeri by OHHL Analogs

CompoundRelative Luminescence Units (at specified concentration)Reference
This compound (OHHL)15,000 (at 1 µM)[17]
N-Hexanoyl-L-homoserine lactone (C6-HSL)50 (at 1 µM)[17]
N-Heptanoyl-L-homoserine lactone10 (at 1 µM)[17]
N-Octanoyl-L-homoserine lactone5 (at 1 µM)[17]
N-(3-Oxooctanoyl)-L-homoserine lactone450 (at 1 µM)[17]

Relative luminescence units are an indicator of the ability of the analog to activate the LuxR protein.

Experimental Protocols

4.1. Detection and Quantification of OHHL by Liquid Chromatography-Mass Spectrometry (LC/MS)

This protocol provides a general framework for the sensitive and specific detection and quantification of OHHL from bacterial culture supernatants.[18][19]

Objective: To identify and quantify OHHL in a biological sample.

Materials:

  • Bacterial culture supernatant

  • Ethyl acetate (HPLC grade)

  • Acetonitrile (HPLC grade, with 0.1% formic acid)

  • Water (HPLC grade, with 0.1% formic acid)

  • This compound standard (≥97% purity)

  • Centrifuge and tubes

  • Rotary evaporator or nitrogen evaporator

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Centrifuge the bacterial culture to pellet the cells.

    • Collect the supernatant.

    • Acidify the supernatant to pH 2 with hydrochloric acid.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Pool the ethyl acetate fractions and dry them using a rotary evaporator or under a stream of nitrogen.

    • Resuspend the dried extract in a known volume of acetonitrile or methanol for LC/MS analysis.

  • LC/MS Analysis:

    • Inject the resuspended extract onto the C18 column.

    • Perform a gradient elution using a mobile phase of acetonitrile (with 0.1% formic acid) and water (with 0.1% formic acid). A typical gradient might be from 5% to 95% acetonitrile over 20 minutes.

    • The mass spectrometer should be operated in positive ion mode.

    • For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the specific m/z of OHHL ([M+H]+ = 214.1).

  • Quantification:

    • Prepare a standard curve using serial dilutions of the OHHL standard.

    • Analyze the standards using the same LC/MS method.

    • Quantify the amount of OHHL in the sample by comparing its peak area to the standard curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Culture Bacterial Culture Supernatant Collect Supernatant Culture->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Drying Evaporate Solvent Extraction->Drying Resuspension Resuspend in Acetonitrile Drying->Resuspension Injection Inject into HPLC Resuspension->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection Mass Spectrometry Detection (MS) Separation->Detection Quantification Quantify against Standard Curve Detection->Quantification

Workflow for OHHL Detection and Quantification by LC/MS.

4.2. Whole-Cell Bioreporter Assay for OHHL Activity

This protocol utilizes a genetically engineered bacterial strain to detect the biological activity of OHHL.[20] The bioreporter strain typically contains a luxR gene and a promoter that is activated by the LuxR-OHHL complex, driving the expression of a reporter gene (e.g., lacZ for colorimetric assay or luxCDABE for bioluminescence).

Objective: To determine the presence and relative concentration of biologically active OHHL.

Materials:

  • Bacterial bioreporter strain (e.g., E. coli JM109 with a plasmid containing luxR and a luxI promoter-reporter fusion)

  • Luria-Bertani (LB) broth and agar plates with appropriate antibiotics

  • Sample to be tested (e.g., culture supernatant)

  • OHHL standard

  • Microplate reader (for colorimetric or luminescence measurement)

Procedure:

  • Prepare Bioreporter Culture:

    • Inoculate a single colony of the bioreporter strain into LB broth with the appropriate antibiotic.

    • Grow the culture overnight at the optimal temperature with shaking.

    • The next day, dilute the overnight culture into fresh LB broth and grow to early to mid-exponential phase.

  • Assay Setup:

    • In a 96-well microplate, add the sample to be tested to the wells. If testing culture supernatants, they can often be added directly.

    • Prepare a standard curve by adding known concentrations of the OHHL standard to a series of wells.

    • Add the prepared bioreporter culture to each well.

    • Include negative controls (bioreporter with sterile media) and positive controls (bioreporter with a known concentration of OHHL).

  • Incubation and Measurement:

    • Incubate the microplate at the optimal temperature for a defined period (e.g., 4-6 hours).

    • Measure the reporter gene expression using a microplate reader. For a bioluminescent reporter, measure light output. For a β-galactosidase reporter, add a suitable substrate (e.g., ONPG) and measure absorbance.

  • Data Analysis:

    • Subtract the background reading from the negative control wells.

    • Plot the reporter signal as a function of the OHHL concentration for the standards to generate a standard curve.

    • Determine the concentration of active OHHL in the samples by interpolating their reporter signal on the standard curve.

Role in Pathogenesis and as a Drug Target

OHHL and other AHLs are crucial for the virulence of many pathogenic bacteria.[2] They regulate the expression of a wide range of virulence factors, including toxins, proteases, and swarming motility.[2][9] Furthermore, OHHL is often involved in the regulation of biofilm formation, a key factor in chronic infections and antibiotic resistance.[5][8][21]

The central role of OHHL in controlling bacterial pathogenicity makes the LuxI/LuxR signaling system an attractive target for the development of novel anti-infective agents. Strategies to disrupt this signaling pathway, often referred to as "quorum quenching," include:

  • Inhibition of OHHL Synthesis: Targeting the LuxI synthase to prevent the production of the signaling molecule.

  • Degradation of OHHL: Using enzymes (e.g., lactonases, acylases) to inactivate the OHHL molecule.

  • Antagonism of the LuxR Receptor: Developing molecules that bind to the LuxR receptor but do not activate it, thereby competitively inhibiting the binding of OHHL.

These approaches aim to disarm pathogens rather than kill them, which may impose less selective pressure for the development of resistance compared to traditional antibiotics.

Conclusion

This compound is a paradigm for bacterial cell-to-cell communication. Its study has not only illuminated the intricate social lives of bacteria but has also opened new avenues for antimicrobial drug development. A thorough understanding of the synthesis, perception, and regulatory functions of OHHL, facilitated by the methodologies and data presented in this guide, is essential for researchers and drug development professionals seeking to exploit quorum sensing as a therapeutic target. The continued investigation into the nuances of OHHL signaling in diverse bacterial species will undoubtedly unveil further complexities and opportunities for intervention.

References

N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL) and Gene Expression Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to OHHL and Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate collective behaviors.[1][2] This regulation is mediated by small, diffusible signaling molecules called autoinducers. In many Gram-negative Proteobacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers.[3] The canonical model for AHL-based quorum sensing is the LuxI/LuxR system, first characterized in the marine bacterium Vibrio fischeri, where it controls bioluminescence.[1][4]

N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL or 3OC6-HSL) is the specific autoinducer synthesized by the LuxI protein in V. fischeri.[1][3] It freely diffuses across the cell membrane and, upon reaching a threshold concentration indicative of a high cell density, binds to its cognate cytoplasmic receptor and transcriptional regulator, LuxR.[5][6] This complex then activates or represses the expression of target genes, leading to synchronized population-wide behaviors such as bioluminescence, virulence factor production, biofilm formation, and secondary metabolite synthesis.[1][2][4] Understanding the mechanisms of OHHL-mediated gene regulation is critical for developing novel strategies to control bacterial pathogenesis and manipulate microbial communities.

The Core Mechanism: The LuxI/LuxR Signaling Pathway

The LuxI/LuxR circuit is the archetypal quorum-sensing system. Its operation is a classic example of a positive feedback loop that results in a rapid, coordinated change in gene expression once a population threshold is met.

  • Synthesis of OHHL : The LuxI protein, an AHL synthase, catalyzes the production of OHHL from S-adenosylmethionine (SAM) and fatty acid precursors.[7] At low cell densities, LuxI is expressed at a basal level, producing a small amount of OHHL.[5]

  • Diffusion and Accumulation : As a small, lipid-soluble molecule, OHHL can passively diffuse across the bacterial cell membrane into the extracellular environment and back into other cells.[1] As the bacterial population grows, the extracellular concentration of OHHL increases.

  • Binding to LuxR : Once the intracellular OHHL concentration reaches a critical threshold (≥100 nM in V. fischeri), it binds to the cytoplasmic LuxR protein.[5] LuxR is a transcriptional regulator that is active only when bound to its cognate autoinducer.[3]

  • Transcriptional Activation : The OHHL-LuxR complex undergoes a conformational change, enabling it to dimerize and bind to a specific 20-bp inverted repeat DNA sequence known as the lux box, located in the promoter region of the lux operon (luxICDABEG).[8][9]

  • Positive Feedback and Gene Expression : Binding of the OHHL-LuxR complex to the lux box activates the transcription of the lux operon. This leads to the production of luciferase (encoded by luxA and luxB), the enzyme responsible for bioluminescence. Crucially, it also leads to increased production of LuxI, which synthesizes more OHHL, creating a powerful positive feedback loop that rapidly amplifies the signal and synchronizes the entire population.[6][8]

Figure 1. The LuxI/LuxR quorum-sensing circuit in Vibrio fischeri.

Quantitative Data on OHHL-Mediated Gene Regulation

The regulatory impact of OHHL extends far beyond bioluminescence. Genome-wide studies have revealed that hundreds of genes are under the control of this quorum-sensing circuit. The quantitative aspects of this regulation are essential for understanding its physiological significance.

OrganismStudy TypeKey Quantitative FindingReference
Vibrio fischeriIn vivo measurementMinimum OHHL concentration for LuxR binding and activation is ≥100 nM.[5]
Vibrio harveyiChIP-seq & RNA-seqLuxR and the nucleoid-associated protein H-NS co-regulate and co-occupy 28 promoters, controlling the expression of 63 genes.[10]
Pseudomonas syringae pv. tabaciRNA-Sequencing845 genes were identified as being dependent on 3OC6-HSL (OHHL) for their regulation. Many of these genes are associated with virulence and motility.[11]
Vibrio alginolyticusChIP-seqThe master QS regulator AphA, which is reciprocally controlled by LuxR, was found to have 49 enriched binding loci across the genome.[12]
Arabidopsis & WheatPhenotypic AnalysisExogenous OHHL treatment significantly upregulated the expression of salt-responsive genes, including COR15a, RD22, SOS1, SOS2, and SOS3.[13]

Key Experimental Protocols

Investigating the role of OHHL in gene expression requires a suite of molecular biology techniques. Below are detailed methodologies for three core experimental approaches.

Gene Expression Analysis via RNA-Sequencing (RNA-Seq)

RNA-Seq is used to obtain a global profile of the transcriptome, revealing which genes are up- or down-regulated in response to OHHL.

RNA_Seq_Workflow cluster_exp Experimental Phase cluster_analysis Bioinformatics Analysis A 1. Bacterial Culture (e.g., Wild-Type vs. luxI⁻ mutant) B 2. Treatment (+/- exogenous OHHL) A->B C 3. Total RNA Extraction B->C D 4. rRNA Depletion & mRNA Fragmentation C->D E 5. cDNA Synthesis D->E F 6. Library Preparation (Adapter Ligation & PCR) E->F G 7. High-Throughput Sequencing F->G H 8. Quality Control (e.g., FastQC) G->H I 9. Read Alignment (to reference genome) H->I J 10. Gene Expression Quantification I->J K 11. Differential Expression Analysis J->K L 12. Pathway & GO Enrichment Analysis K->L EMSA_Principle cluster_gel Native Polyacrylamide Gel well1 Well 1 (DNA only) start free_dna Free DNA Probe well2 Well 2 (DNA + Protein) bound_dna Protein-DNA Complex (Shifted Band) start->free_dna Migration start->bound_dna Slower Migration end

References

Chemical structure and properties of N-(3-Oxohexanoyl)-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-(3-Oxohexanoyl)-L-homoserine lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (OHHL), also known as 3-oxo-C6-HSL, is a pivotal signaling molecule in the quorum sensing (QS) systems of numerous Gram-negative bacteria.[1] As a member of the N-acyl homoserine lactone (AHL) family, OHHL acts as an autoinducer, enabling bacteria to monitor their population density and coordinate gene expression for collective behaviors such as biofilm formation, virulence factor production, and bioluminescence.[1][2] Its discovery in the marine bacterium Vibrio fischeri was foundational to the field of quorum sensing.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical and biological properties, relevant signaling pathways, and detailed experimental protocols for the synthesis and quantification of OHHL.

Chemical Structure and Properties

This compound is composed of a homoserine lactone ring linked via an amide bond to a 6-carbon acyl side chain with a ketone group at the C3 position.[3] This specific structure, particularly the acyl chain length and modification, is critical for its binding specificity to its cognate receptor protein.[1]

Chemical Identity
IdentifierValue
IUPAC Name 3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexanamide[3]
Synonyms N-(beta-Ketocaproyl)-L-homoserine lactone, 3-oxo-C6-HSL, OHHL[3][4]
CAS Number 143537-62-6[4][5]
Molecular Formula C₁₀H₁₅NO₄[1][3]
InChI Key YRYOXRMDHALAFL-QMMMGPOBSA-N[1][3]
Physicochemical Properties
PropertyValueSource
Molecular Weight 213.23 g/mol [1][3]
Appearance Off-white to light yellow solid[5]
XLogP3 0.9[3]
Optical Rotation -5.7° (c=0.75 g/100mL in CHCl₃)[5]
Purity (HPLC) ≥99% (typical commercial)[5]
Storage Conditions Powder: -20°C (3 years); In solvent: -80°C (6 months)[5]

Biological Role in Quorum Sensing

OHHL is a key autoinducer in cell-to-cell communication, a process known as quorum sensing.[6] Bacteria that utilize this system produce and release OHHL into their environment. As the bacterial population density increases, the extracellular concentration of OHHL rises.[1] Upon reaching a critical threshold, OHHL diffuses back into the cells and binds to a specific cytoplasmic receptor protein, typically a member of the LuxR family of transcriptional regulators.[4][6] This OHHL-receptor complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.[1][7]

This coordinated gene expression regulates a variety of physiological processes:

  • Bioluminescence: In Vibrio fischeri, OHHL binding to the LuxR protein activates the lux operon, leading to light production.[1]

  • Virulence Factor Production: In pathogens like Pseudomonas aeruginosa and Erwinia carotovora, OHHL controls the expression of toxins, proteases, and other factors essential for pathogenicity.[1][4][8]

  • Biofilm Formation: AHL signaling is crucial for the development and maturation of biofilms, structured communities of bacteria.[2]

  • Antibiotic Synthesis: In some bacteria, OHHL regulates the production of secondary metabolites, including antibiotics like carbapenem.[4]

The LuxI/LuxR Signaling Pathway in Vibrio fischeri

The canonical model for OHHL-mediated quorum sensing is the LuxI/LuxR system in V. fischeri. The synthase protein, LuxI, catalyzes the synthesis of OHHL from S-adenosyl-L-methionine (SAM) and an acylated acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway.[9] OHHL freely diffuses across the cell membrane. At high cell density, it accumulates and binds to the LuxR transcriptional activator, inducing a conformational change that promotes protein multimerization and DNA binding.[4] The LuxR-OHHL complex activates the transcription of the luxICDABEG operon, which encodes the machinery for bioluminescence (LuxAB) and the LuxI synthase itself, creating a positive feedback loop that rapidly amplifies the QS signal.[7]

LuxI_LuxR_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_low Low Cell Density cluster_high High Cell Density OHHL_out OHHL OHHL_high OHHL OHHL_out->OHHL_high Diffusion In (High Concentration) LuxI_low LuxI (Basal Expression) OHHL_low OHHL LuxI_low->OHHL_low Synthesis SAM_ACP_low Acyl-ACP + SAM SAM_ACP_low->LuxI_low OHHL_low->OHHL_out Diffusion Out LuxR_low LuxR (Inactive) lux_operon_low lux Operon (Inactive) LuxI_high LuxI (Upregulated) LuxR_high LuxR OHHL_high->LuxR_high Binding Complex LuxR-OHHL Complex (Active) LuxR_high->Complex lux_operon_high lux Operon Complex->lux_operon_high Activation lux_operon_high->LuxI_high Positive Feedback Bioluminescence Bioluminescence + More LuxI lux_operon_high->Bioluminescence Bioreporter_Workflow cluster_plate Standard Addition Setup A 1. Prepare Bioreporter Culture (Grow to exponential phase) C 3. Add Bioreporter to Wells A->C B 2. Prepare Samples in 96-well Plate B->C D 4. Incubate and Measure (Luminescence & OD) C->D E 5. Data Analysis: Normalize Luminescence (RLU/OD) D->E F 6. Plot: Norm. Luminescence vs. [Added OHHL] E->F G 7. Calculate Concentration from x-intercept of linear fit F->G S1 Unknown + 0 nM OHHL S2 Unknown + X nM OHHL S3 Unknown + 2X nM OHHL S4 ...

References

N-(3-Oxohexanoyl)-L-homoserine lactone: A Key Regulator in Bacterial Communication

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL) is a small, diffusible signaling molecule that plays a pivotal role in quorum sensing (QS), a cell-to-cell communication system employed by a wide range of Gram-negative bacteria. This intricate communication network allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and bioluminescence. The synthesis and perception of OHHL are central to these processes, making it a key target for the development of novel antimicrobial strategies. This technical guide provides a comprehensive overview of OHHL in different bacterial species, including quantitative data on its production, detailed experimental protocols for its analysis, and visual representations of the signaling pathways it governs.

Data Presentation: Quantitative Analysis of OHHL Production

The concentration of OHHL produced by bacteria can vary significantly depending on the species, strain, and culture conditions. The following table summarizes available quantitative data on OHHL production in the culture supernatants of several key bacterial species. This data provides a comparative baseline for researchers studying QS phenomena.

Bacterial SpeciesStrainMethod of QuantificationOHHL ConcentrationReference
Vibrio fischeriES114UHPLC-HRMS/MS0.1 nmol/L[1]
Vibrio fischeriWild-typeWhole-cell bioreporterNot explicitly quantified in the abstract, but a method for quantification is described.[2]
Erwinia carotovoraA.T.C.C. 39048Dose-response curvesInduction threshold of ~0.5 µg/mL[3]
Pseudomonas aeruginosaPAO1Not specifiedNot explicitly quantified, but known to produce various AHLs.
Yersinia enterocoliticaO8TLC and AHL biosensorDetected but not quantified in absolute terms.

Note: Quantitative data for OHHL in Pseudomonas aeruginosa and Yersinia enterocolitica is less commonly reported as they produce a wider range of N-acyl-homoserine lactones (AHLs), and studies often focus on the most abundant ones, such as 3-oxo-C12-HSL in P. aeruginosa.

Signaling Pathways

OHHL-mediated quorum sensing typically involves a LuxI-family synthase, which produces OHHL, and a LuxR-family transcriptional regulator, which binds to OHHL at a threshold concentration. This complex then modulates the expression of target genes.

Vibrio fischeri: The LuxI/LuxR System

The LuxI/LuxR circuit in Vibrio fischeri is the archetypal model for AHL-based quorum sensing. At low cell density, the basal level of OHHL is low. As the bacterial population increases, OHHL accumulates. Upon reaching a critical concentration, OHHL binds to the LuxR protein, a cytoplasmic receptor and transcriptional activator.[2] The OHHL-LuxR complex then binds to a specific DNA sequence known as the lux box, located in the promoter region of the lux operon (luxICDABEG), activating its transcription. This leads to a positive feedback loop, as the luxI gene is part of this operon, resulting in a rapid increase in both OHHL synthesis and bioluminescence, which is produced by the products of the luxCDABE genes.[2][4] Downstream genes regulated by this system include those involved in bioluminescence and symbiotic colonization.[5]

Vibrio fischeri OHHL Signaling Pathway
Pseudomonas aeruginosa: The LasI/LasR and RhlI/RhlR Systems

Pseudomonas aeruginosa possesses a complex and hierarchical quorum-sensing network. While its primary long-chain AHL is N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) produced by LasI, it also produces shorter-chain AHLs, and the LasR receptor can be activated by other AHLs, including OHHL, albeit with lower affinity. The LasR, once activated, not only upregulates virulence factor genes but also the rhlR and rhlI genes of the secondary Rhl system. RhlI synthesizes N-butanoyl-L-homoserine lactone (C4-HSL). The activated RhlR then controls the expression of another set of virulence genes. Genes regulated by the Las system include those for elastase (lasB), alkaline protease, and exotoxin A.[6][7]

Pseudomonas aeruginosa LasR Activation by OHHL
Erwinia carotovora: The CarR System

In the plant pathogen Erwinia carotovora, OHHL is the primary quorum-sensing signal molecule. It is synthesized by the CarI synthase. OHHL regulates the production of carbapenem antibiotics and exoenzymes that contribute to its virulence.[8][9] The receptor for OHHL is the CarR protein, a homolog of LuxR.[9][10] The OHHL-CarR complex activates the transcription of the car gene cluster, which is responsible for carbapenem biosynthesis.[10] Additionally, other virulence-related genes, such as those encoding plant cell wall-degrading enzymes, are also under the control of this quorum-sensing system.[11]

HPLC_Workflow start Bacterial Culture centrifugation Centrifugation start->centrifugation supernatant Collect and Filter Supernatant centrifugation->supernatant extraction Acidify and Extract with Ethyl Acetate supernatant->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Solvent evaporation->reconstitution hplc HPLC Analysis (C18 Column, UV Detection) reconstitution->hplc quantification Quantification against Standard Curve hplc->quantification end OHHL Concentration quantification->end LCMSMS_Workflow start Bacterial Culture with Internal Standard extraction Extraction of AHLs start->extraction lc_separation UHPLC Separation (C18 Column) extraction->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization mass_analysis1 Quadrupole 1 (Precursor Ion Selection) ionization->mass_analysis1 fragmentation Quadrupole 2 (Collision Cell - Fragmentation) mass_analysis1->fragmentation mass_analysis2 Quadrupole 3 (Product Ion Selection - MRM) fragmentation->mass_analysis2 detection Detector mass_analysis2->detection data_analysis Data Analysis and Quantification detection->data_analysis end Precise OHHL Concentration data_analysis->end

References

Methodological & Application

Synthesis of N-(3-Oxohexanoyl)-L-homoserine lactone for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and utilization of N-(3-Oxohexanoyl)-L-homoserine lactone (OOHL), a key quorum-sensing molecule in various Gram-negative bacteria. OOHL, also known as 3-oxo-C6-HSL, plays a crucial role in regulating gene expression in a cell-density-dependent manner, controlling processes such as biofilm formation, virulence factor production, and bioluminescence.[1][2] These protocols are intended to guide researchers in the chemical synthesis of OOHL and its subsequent application in biological assays to study quorum sensing and develop novel antimicrobial strategies.

Chemical Synthesis of this compound (OOHL)

Two primary methods for the synthesis of OOHL are presented: the Schotten-Baumann reaction and a synthetic route involving Meldrum's acid. Both methods can yield the desired product with high purity.

Data Presentation: Synthesis Yields
Synthesis MethodKey ReactantsTypical Yield (%)Purity (%)Reference
Schotten-Baumann ReactionL-homoserine lactone hydrobromide, 3-oxohexanoyl chlorideGood to Excellent>95 (after chromatography)[3][4]
Meldrum's Acid RouteMeldrum's acid, Butanoyl chloride, L-homoserine lactone hydrobromide~48-79>99 (chiral HPLC)[3]
Experimental Protocol: Schotten-Baumann Reaction

This method involves the acylation of L-homoserine lactone using 3-oxohexanoyl chloride under basic conditions.[4][5]

Materials:

  • L-homoserine lactone hydrobromide

  • 3-Oxohexanoyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve L-homoserine lactone hydrobromide (1.0 eq) in a saturated aqueous solution of sodium bicarbonate.

  • To this solution, add a solution of 3-oxohexanoyl chloride (1.1 eq) in dichloromethane dropwise at 0°C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Separate the organic layer and wash it with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.

Experimental Protocol: Meldrum's Acid Route

This multi-step synthesis provides a robust method for producing OOHL with high enantiomeric purity.[3]

Materials:

  • Meldrum's acid

  • Pyridine

  • Butanoyl chloride

  • Methanol

  • (S)-α-amino-γ-butyrolactone hydrobromide

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 5-(butanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione:

    • Dissolve Meldrum's acid (1.0 eq) and pyridine (2.0 eq) in dichloromethane and cool to 0°C.

    • Add butanoyl chloride (1.0 eq) dropwise and stir the reaction at room temperature for 3-4 hours.

    • Wash the reaction mixture with 1M HCl and then with saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude acylated Meldrum's acid derivative.[6]

  • Methanolysis to form methyl 3-oxohexanoate:

    • Reflux the crude acylated Meldrum's acid derivative in methanol for 4-6 hours.

    • Remove the methanol under reduced pressure to obtain crude methyl 3-oxohexanoate.

  • Hydrolysis to 3-oxohexanoic acid:

    • Hydrolyze the crude methyl 3-oxohexanoate using aqueous sodium hydroxide, followed by acidification with HCl to obtain 3-oxohexanoic acid.

  • Coupling with L-homoserine lactone:

    • Dissolve 3-oxohexanoic acid (1.0 eq), (S)-α-amino-γ-butyrolactone hydrobromide (1.0 eq), EDC (1.2 eq), and DMAP (0.1 eq) in dichloromethane.

    • Stir the reaction at room temperature overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by silica gel column chromatography to obtain this compound.[3]

Synthesis Workflow (Meldrum's Acid Route)

Synthesis_Workflow MeldrumsAcid Meldrum's Acid AcylatedMeldrums Acylated Meldrum's Acid Derivative MeldrumsAcid->AcylatedMeldrums Pyridine, CH2Cl2 ButanoylChloride Butanoyl Chloride ButanoylChloride->AcylatedMeldrums MethylOxohexanoate Methyl 3-Oxohexanoate AcylatedMeldrums->MethylOxohexanoate Methanol, Reflux OxohexanoicAcid 3-Oxohexanoic Acid MethylOxohexanoate->OxohexanoicAcid NaOH, then HCl OOHL This compound OxohexanoicAcid->OOHL EDC, DMAP, CH2Cl2 HSLHBr L-Homoserine Lactone HBr HSLHBr->OOHL

Caption: Workflow for the synthesis of OOHL via the Meldrum's acid route.

Application in Quorum Sensing Research

OOHL is a valuable tool for studying bacterial quorum sensing. It can be used to induce quorum sensing-regulated phenotypes in reporter strains or to study the effect of potential quorum sensing inhibitors.

Data Presentation: Biological Activity of OOHL
Bioassay OrganismReporter SystemMeasured PhenotypeEffective Concentration (EC₅₀)Reference
Agrobacterium tumefaciens NTL4(pZLR4)traG-lacZ fusionβ-galactosidase activity~25 nM[7]
Vibrio fischeri MJ1lux operonBioluminescenceNot explicitly stated, but induces luminescence[8]
Cystic Fibrosis Tracheal Gland CellsP2Y Receptor ExpressionInhibition of ATP/UTP-induced secretion0.4 pM (IC₅₀)[9]
Experimental Protocol: Agrobacterium tumefaciens Bioassay

This bioassay utilizes a reporter strain of Agrobacterium tumefaciens (NTL4(pZLR4)) that carries a traG-lacZ fusion. The presence of OOHL induces the expression of β-galactosidase, which can be quantified.[10]

Materials:

  • Agrobacterium tumefaciens NTL4(pZLR4) reporter strain

  • AB minimal medium

  • Gentamicin (for plasmid maintenance)

  • OOHL standard solutions (in a suitable solvent like ethyl acetate or DMSO)

  • Test samples (e.g., extracts from bacterial cultures or potential inhibitors)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • Z-buffer (Na₂HPO₄·7H₂O, NaH₂PO₄·H₂O, KCl, MgSO₄·7H₂O, β-mercaptoethanol)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Culture Preparation:

    • Grow an overnight culture of A. tumefaciens NTL4(pZLR4) in AB minimal medium containing gentamicin at 28°C with shaking.[10]

  • Assay Setup:

    • In a 96-well plate, add a subculture of the reporter strain to fresh AB medium.

    • Add serial dilutions of OOHL standards and test samples to the wells. Include a solvent control.

  • Incubation:

    • Incubate the plate at 28°C for 4-6 hours with gentle shaking.

  • β-Galactosidase Assay (Miller Assay):

    • Measure the optical density of the cultures at 600 nm (OD₆₀₀).

    • Lyse the cells by adding a drop of toluene or chloroform and vortexing.

    • Add ONPG solution to each well and incubate at 28°C until a yellow color develops.

    • Stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance at 420 nm (A₄₂₀).

  • Data Analysis:

    • Calculate Miller Units using the formula: Miller Units = 1000 × [A₄₂₀ - (1.75 × OD₆₀₀)] / (t × v × OD₆₀₀), where t is the reaction time in minutes and v is the volume of culture used in ml.

    • Plot a standard curve of Miller Units versus OOHL concentration to determine the concentration of OOHL in test samples or the inhibitory effect of compounds.

Agrobacterium tumefaciens Bioassay Workflow

Agrobacterium_Bioassay Start Start GrowCulture Grow A. tumefaciens NTL4(pZLR4) overnight culture Start->GrowCulture SetupAssay Set up 96-well plate with reporter strain, OOHL standards, and test samples GrowCulture->SetupAssay Incubate Incubate at 28°C SetupAssay->Incubate MeasureOD Measure OD600 Incubate->MeasureOD LyseCells Lyse cells MeasureOD->LyseCells AddONPG Add ONPG and incubate LyseCells->AddONPG StopReaction Stop reaction with Na2CO3 AddONPG->StopReaction MeasureA420 Measure A420 StopReaction->MeasureA420 Calculate Calculate Miller Units MeasureA420->Calculate

Caption: Workflow for the Agrobacterium tumefaciens bioassay.

Experimental Protocol: Vibrio fischeri Bioluminescence Bioassay

This assay utilizes a dark mutant of Vibrio fischeri that lacks the OOHL synthase (LuxI) but retains a functional LuxR and the lux operon. The addition of exogenous OOHL restores bioluminescence.

Materials:

  • Vibrio fischeri reporter strain (e.g., a luxI mutant)

  • Suitable marine broth medium (e.g., LBS)

  • OOHL standard solutions

  • Test samples

  • Luminometer

Procedure:

  • Culture Preparation:

    • Grow an overnight culture of the Vibrio fischeri reporter strain in marine broth at an appropriate temperature (e.g., 24-28°C) with shaking.[1]

  • Assay Setup:

    • Dilute the overnight culture into fresh medium.

    • In a luminometer-compatible plate or tubes, add the diluted bacterial culture.

    • Add serial dilutions of OOHL standards and test samples. Include a solvent control.

  • Incubation:

    • Incubate the plate/tubes at the optimal temperature for the strain, monitoring luminescence over time.

  • Measurement:

    • Measure the bioluminescence at regular intervals using a luminometer. The output is typically in Relative Light Units (RLU).

  • Data Analysis:

    • Plot the RLU as a function of OOHL concentration to generate a standard curve.

    • Determine the concentration of OOHL in test samples or the inhibitory effect of compounds by comparing their induced luminescence to the standard curve.

Quorum Sensing Signaling Pathway in Vibrio fischeri

Quorum_Sensing_Pathway cluster_bacteria Vibrio fischeri cell LuxI LuxI (Synthase) OOHL_in OOHL LuxI->OOHL_in synthesizes LuxR LuxR (Receptor) OOHL_in->LuxR binds OOHL_out OOHL (extracellular) OOHL_in->OOHL_out diffusion LuxR_OOHL LuxR-OOHL Complex LuxR->LuxR_OOHL lux_operon lux operon LuxR_OOHL->lux_operon activates transcription lux_operon->LuxI expresses Bioluminescence Bioluminescence lux_operon->Bioluminescence leads to OOHL_out->OOHL_in

References

Application Notes and Protocols for In Vitro Assays of N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various in vitro assays to detect and quantify the activity of N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL), a key quorum-sensing signal molecule in many Gram-negative bacteria. The assays described are fundamental tools for studying bacterial communication, screening for quorum quenching compounds, and developing novel antimicrobial strategies.

Introduction to 3O-C6-HSL and Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[1] This process relies on the production, release, and detection of signaling molecules called autoinducers. In many Gram-negative bacteria, N-acylhomoserine lactones (AHLs) are the primary autoinducers.[2] this compound (3O-C6-HSL) is a well-characterized AHL that plays a crucial role in regulating virulence, biofilm formation, and other collective behaviors in various pathogenic and non-pathogenic bacteria.[3][4] The ability to assay the activity of 3O-C6-HSL is therefore critical for understanding and manipulating these bacterial processes.

Overview of Assay Types

Several in vitro methods have been developed to measure 3O-C6-HSL activity. These can be broadly categorized as:

  • Reporter Gene Assays: These assays employ genetically engineered bacterial strains, often referred to as biosensors, that produce a quantifiable signal in the presence of AHLs. The signal can be colorimetric, fluorescent, or bioluminescent.

  • Enzymatic Degradation Assays: These methods are designed to screen for and characterize enzymes that inactivate AHLs, a process known as quorum quenching.[5]

  • Chromatographic Bioassays: These techniques, such as thin-layer chromatography (TLC) combined with a bioassay overlay, allow for the separation and subsequent detection of AHLs from complex mixtures.[6]

Data Presentation: Quantitative Analysis of 3O-C6-HSL Activity

The following table summarizes quantitative data from various studies for different assays, providing a comparative overview of their sensitivity and the concentrations of 3O-C6-HSL used.

Assay TypeBiosensor/EnzymeReporter System3O-C6-HSL Concentration RangeKey Quantitative Data (e.g., EC50, IC50, Kd)Reference(s)
Reporter Gene Assay E. coli MT102 (pSB401)Bioluminescence (lux)10 nM - 10 µMLinear response over several orders of magnitude[7]
Reporter Gene Assay Chromobacterium violaceum CV026Colorimetric (violacein)1 µM - 100 µMInduces violacein production[2][8]
Reporter Gene Assay Agrobacterium tumefaciens NTL4(pZRA51)Colorimetric (lacZ)1 nM - 1 µMUltrasensitive detection[9]
Enzymatic Degradation AiiA lactonaseHPLC/MS50 µMComplete degradation observed[10]
Biochemical Assay CarR transcription factorN/A25 µMKd of 1.8 µM[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Bioluminescent Reporter Gene Assay using E. coli MT102 (pSB401)

This protocol describes the use of a bioluminescent E. coli strain to quantify 3O-C6-HSL activity. The biosensor contains a plasmid with the luxR gene and the luxI promoter fused to the luxCDABE operon. In the presence of 3O-C6-HSL, LuxR is activated and induces the expression of the luciferase genes, resulting in light production.[7]

Materials:

  • E. coli MT102 (pSB401) biosensor strain

  • Luria-Bertani (LB) broth and agar

  • Appropriate antibiotics for plasmid maintenance (e.g., ampicillin)

  • Synthetic 3O-C6-HSL standard

  • Test samples containing putative 3O-C6-HSL

  • 96-well microplate (white, clear bottom for luminescence reading)

  • Microplate reader with luminescence detection capabilities

  • Shaking incubator

Procedure:

  • Prepare an overnight culture: Inoculate a single colony of E. coli MT102 (pSB401) into 5 mL of LB broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200 rpm).

  • Subculture: The next day, dilute the overnight culture 1:100 into fresh LB broth with antibiotics. Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.3.[12]

  • Prepare standards and samples: Prepare a serial dilution of the 3O-C6-HSL standard in LB broth. Also, prepare the test samples to be assayed.

  • Assay setup: In a 96-well microplate, add 100 µL of the subcultured biosensor to each well. Then, add 100 µL of the 3O-C6-HSL standards or test samples to the respective wells. Include a negative control with LB broth only.

  • Incubation: Incubate the microplate at 30°C for 4-6 hours with shaking.

  • Measurement: Measure the luminescence (Relative Light Units, RLU) using a microplate reader. Also, measure the OD600 to normalize the luminescence signal to cell density.

  • Data Analysis: Plot the normalized RLU against the concentration of the 3O-C6-HSL standard to generate a standard curve. Use this curve to determine the 3O-C6-HSL concentration in the test samples.

Protocol 2: Colorimetric Reporter Gene Assay using Chromobacterium violaceum CV026

This assay utilizes a mutant strain of C. violaceum, CV026, which is unable to produce its own AHL but will produce the purple pigment violacein in response to exogenous short-chain AHLs like 3O-C6-HSL.[2]

Materials:

  • Chromobacterium violaceum CV026 biosensor strain

  • LB broth and agar

  • Synthetic 3O-C6-HSL standard

  • Test samples

  • Petri dishes or 24-well plates

Procedure:

  • Prepare CV026 overlay: Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C. The next day, inoculate 100 mL of molten LB agar (cooled to ~45-50°C) with 1 mL of the overnight culture.

  • Plate pouring: Pour the seeded agar into petri dishes and allow it to solidify.

  • Sample application: Once the agar is solid, spot 5-10 µL of the 3O-C6-HSL standards and test samples onto the surface of the agar. Alternatively, a well can be cut into the agar to apply the sample.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Observation: A positive result is indicated by the appearance of a purple ring of violacein around the spot or well where the sample was applied. The diameter of the purple zone can be used for semi-quantitative analysis. For quantification, the violacein can be extracted with an organic solvent and measured spectrophotometrically.[8]

Protocol 3: Enzymatic Degradation Assay for Quorum Quenching Activity

This protocol is designed to screen for and quantify the activity of enzymes that degrade 3O-C6-HSL. The assay measures the reduction of AHL activity using a reporter strain after incubation with the enzyme source.[10]

Materials:

  • Enzyme source (e.g., purified enzyme, cell lysate)

  • 3O-C6-HSL solution (e.g., 50 µM)

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

  • AHL biosensor strain (e.g., C. violaceum CV026 or a bioluminescent reporter)

  • Method for stopping the enzymatic reaction (e.g., heat inactivation, addition of a denaturant)

Procedure:

  • Enzymatic reaction: In a microcentrifuge tube, combine the enzyme source with the 3O-C6-HSL solution in the reaction buffer. Include a control reaction with heat-inactivated enzyme or buffer alone.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-4 hours).

  • Reaction termination: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or another appropriate method.

  • Residual AHL detection: Use one of the reporter gene assays (Protocol 1 or 2) to measure the amount of 3O-C6-HSL remaining in the reaction mixture.

  • Data Analysis: Compare the signal from the reporter strain in the presence of the enzyme-treated 3O-C6-HSL to the control. A reduction in signal indicates enzymatic degradation. The percentage of degradation can be calculated based on the signal reduction.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to 3O-C6-HSL assays.

Reporter_Gene_Assay_Workflow A 1. Prepare overnight culture of biosensor strain B 2. Subculture to early log phase (OD600 ~0.3) A->B D 4. Add subcultured biosensor to each well B->D C 3. Add 3O-C6-HSL standards and test samples to microplate C->D E 5. Incubate for 4-6 hours D->E F 6. Measure signal (luminescence, fluorescence, or absorbance) E->F G 7. Analyze data and quantify 3O-C6-HSL F->G Quorum_Quenching_Assay_Workflow A 1. Incubate 3O-C6-HSL with enzyme source or control B 2. Stop the enzymatic reaction A->B C 3. Add the reaction mixture to a biosensor assay B->C D 4. Incubate the biosensor assay C->D E 5. Measure the reporter signal D->E F 6. Compare signal to control to determine degradation E->F

References

Troubleshooting & Optimization

Technical Support Center: N-(3-Oxohexanoyl)-L-homoserine lactone (OHL)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(3-Oxohexanoyl)-L-homoserine lactone (OHL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the insolubility and handling of OHL in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OHL), and why is its solubility important?

A1: this compound (OHL), also known as 3-oxo-C6-HSL, is a small signaling molecule involved in bacterial quorum sensing.[1] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on their population density.[2] Proper solubilization of OHL is critical for in vitro and in vivo experiments to ensure accurate and reproducible results in studies of biofilm formation, virulence factor expression, and antibiotic production.[1]

Q2: What are the general solubility properties of OHL?

A2: OHL is a white solid that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and chloroform.[3][4] It has limited solubility in water.[3] The stability of OHL is a key consideration, as it is susceptible to hydrolysis of its lactone ring, a process known as lactonolysis, especially at neutral or basic pH.[5][6]

Q3: How should I store OHL to ensure its stability?

A3: OHL powder should be stored at -20°C for long-term stability, where it can be stable for at least two years.[1] Stock solutions in anhydrous organic solvents should be stored at -20°C or -80°C and used within one to six months, respectively.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]

Q4: Can I dissolve OHL directly in aqueous buffers?

A4: Direct dissolution of OHL in aqueous buffers is challenging due to its limited solubility and susceptibility to hydrolysis.[3][6] It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous experimental medium.

Troubleshooting Guide

Issue: Precipitate formation when preparing OHL solutions.

Possible Cause 1: Low solubility in the chosen solvent.

  • Solution: Ensure you are using a recommended solvent. For high concentrations, DMSO or chloroform are suitable choices.[3][4] If using a co-solvent system for aqueous solutions, ensure the final concentration of the organic solvent is sufficient to maintain solubility.

Possible Cause 2: "Salting out" effect.

  • Solution: When diluting a concentrated OHL stock in an organic solvent into an aqueous buffer, localized high concentrations can lead to precipitation. To avoid this, add the stock solution dropwise while vortexing or stirring the buffer.

Possible Cause 3: Temperature effects.

  • Solution: If you observe precipitation upon cooling, gentle warming and/or sonication can help redissolve the compound.[3] However, be cautious with temperature, as excessive heat can accelerate degradation.

Possible Cause 4: Hydrolysis in aqueous solutions.

  • Solution: OHL is prone to lactonolysis at neutral to basic pH.[5] If working with aqueous solutions for extended periods, consider using a slightly acidic buffer (pH < 7) to improve stability. Prepare fresh aqueous solutions before each experiment.

Issue: Inconsistent or no biological activity observed.

Possible Cause 1: Degradation of OHL.

  • Solution: Ensure proper storage of both the powder and stock solutions. Avoid repeated freeze-thaw cycles.[3] The lactone ring of OHL is susceptible to hydrolysis, especially in aqueous solutions with a neutral or alkaline pH.[5] Prepare fresh dilutions in aqueous media immediately before use.

Possible Cause 2: Inaccurate concentration of the stock solution.

  • Solution: Verify the initial weighing of the OHL powder and the volume of the solvent used. Use calibrated equipment for accurate measurements.

Possible Cause 3: Interaction with experimental components.

  • Solution: Some plastics may adsorb hydrophobic molecules like OHL. Consider using glass or low-adhesion polypropylene labware.

Quantitative Data Summary

The following tables provide a summary of the solubility and stability data for OHL.

Table 1: Solubility of this compound (OHL)

SolventConcentrationObservationsReference
DMSO100 mg/mL (468.98 mM)Ultrasonic treatment may be needed. Use of newly opened, hygroscopic DMSO is recommended.[3]
Chloroform50 mg/mLClear, colorless solution (data for a similar compound, N-(3-Oxooctanoyl)-L-homoserine lactone).[4]
Co-solvent System 1≥ 2.5 mg/mL (11.72 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Clear solution.[3]
Co-solvent System 2≥ 2.5 mg/mL (11.72 mM)10% DMSO, 90% (20% SBE-β-CD in Saline). Clear solution.[3]
Co-solvent System 3≥ 2.5 mg/mL (11.72 mM)10% DMSO, 90% Corn Oil. Clear solution.[3]

Table 2: Stability of this compound (OHL)

ConditionStabilityNotesReference
Powder at -20°CStable for at least 2 yearsProtect from light and moisture.[1]
In anhydrous solvent at -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[3]
In anhydrous solvent at -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[3]
Aqueous solution (neutral/basic pH)UnstableUndergoes pH-dependent lactonolysis.[5][6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weigh the desired amount of OHL powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).

  • Vortex the solution vigorously.

  • If the OHL does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent System

This protocol is an example for preparing a 1 mL working solution.

  • Prepare a 25 mg/mL stock solution of OHL in DMSO following Protocol 1.

  • In a sterile tube, add 100 µL of the 25 mg/mL OHL stock solution to 400 µL of PEG300. Mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.

  • Add 450 µL of saline to bring the total volume to 1 mL. Vortex to ensure complete mixing.

  • This will result in a 2.5 mg/mL working solution of OHL.[3] Use this solution immediately for your experiment.

Visualizations

OHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell OHL_out OHL OHL_in OHL OHL_out->OHL_in Diffusion LuxI LuxI (Synthase) LuxI->OHL_out Synthesis & Secretion LuxR LuxR (Receptor) Complex OHL-LuxR Complex OHL_in->LuxR Binding TargetGenes Target Genes (e.g., virulence, biofilm) Complex->TargetGenes Activation OHL_Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_working Aqueous Working Solution Preparation weigh 1. Weigh OHL powder add_dmso 2. Add anhydrous DMSO weigh->add_dmso vortex 3. Vortex add_dmso->vortex sonicate 4. Sonicate if needed vortex->sonicate aliquot 5. Aliquot and store at -20°C/-80°C sonicate->aliquot dilute 6. Dilute stock into buffer aliquot->dilute vortex_dilute 7. Vortex during dilution dilute->vortex_dilute check_precipitate 8. Check for precipitation vortex_dilute->check_precipitate check_precipitate->sonicate Precipitate (Troubleshoot) use_immediately 9. Use immediately check_precipitate->use_immediately No precipitate

References

Preventing enzymatic degradation of N-(3-Oxohexanoyl)-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the enzymatic degradation of N-(3-Oxohexanoyl)-L-homoserine lactone (OOHL) during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding OOHL stability and degradation.

Q1: What are the primary causes of OOHL degradation in experimental settings?

A: The primary cause of OOHL degradation is enzymatic activity. Two main classes of enzymes, known as quorum quenching (QQ) enzymes, are responsible for this breakdown:

  • AHL Lactonases: These enzymes hydrolyze the ester bond in the homoserine lactone ring, opening it to form N-(3-Oxohexanoyl)-L-homoserine. This reaction can be reversible under acidic conditions.[1][2][3][4]

  • AHL Acylases (or Amidases): These enzymes hydrolyze the amide bond that links the acyl side chain to the homoserine lactone ring. This cleavage results in L-homoserine lactone and a free fatty acid (3-oxohexanoic acid). This reaction is generally considered irreversible.[2][3][5]

Degradation can also occur due to non-enzymatic hydrolysis, especially at high pH (alkaline conditions), but enzymatic degradation is typically much more rapid and significant in biological systems.

Q2: My OOHL appears to be inactive or shows reduced activity in my experiment. How can I determine if enzymatic degradation is the cause?

A: To troubleshoot potential degradation, follow these steps:

  • Run Parallel Controls: In your experimental setup, include a control where OOHL is incubated in your cell-free medium or buffer for the same duration and under the same conditions. Quantify the remaining OOHL in this control sample and compare it to a freshly prepared standard. A significant decrease suggests degradation.

  • Test for Bacterial Contamination: Your cell cultures, media, or reagents might be contaminated with bacteria that produce QQ enzymes. Plate a sample of your culture medium on a non-selective agar plate and incubate to check for microbial growth.

  • Heat Inactivation: If you suspect enzymatic activity in a solution (e.g., a cell lysate or conditioned medium), heat a sample at 100°C for 15 minutes to denature the enzymes.[6] Then, add fresh OOHL and test its stability compared to an unheated sample. If the OOHL is stable in the heat-treated sample, an enzyme was likely responsible for the degradation.

  • Differentiate Enzyme Type: To determine if a lactonase or acylase is responsible, you can perform a ring re-closure assay. After incubation, acidify the sample to a pH of 2.0. If a lactonase was present, the acidic conditions will promote the re-lactonization of the hydrolyzed product, restoring OOHL activity.[4][7] This restoration will not occur if an acylase was the cause.[4]

Q3: How can I prevent OOHL degradation during my experiments?

A: Several strategies can be employed:

  • Work under Sterile Conditions: Use sterile techniques and reagents to prevent microbial contamination, which is a common source of degrading enzymes.[8]

  • Control the pH: Maintain the pH of your solutions in the neutral to slightly acidic range (pH 6.0-7.0) to minimize pH-dependent auto-hydrolysis of the lactone ring. Avoid highly alkaline conditions.

  • Use Protease/Enzyme Inhibitors: While specific, commercially available inhibitors for AHL-degrading enzymes are not widely marketed, you can use general protease inhibitor cocktails, especially during protein extraction, to reduce overall enzymatic activity.[9][10] Adding metal chelators like EDTA can also help, as many lactonases are metallo-β-lactamases that depend on metal ions (like Zn++) for activity.[1][9]

  • Reduce Incubation Time: Whenever possible, minimize the time OOHL is in contact with potentially active biological materials.

  • Maintain Low Temperatures: Perform experimental steps at 4°C (on ice) whenever feasible to reduce the activity of degrading enzymes.[9][11]

Q4: I am preparing a stock solution of OOHL. What is the best way to prepare and store it to ensure its stability?

A: OOHL is typically dissolved in a non-aqueous, sterile solvent.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or ethyl acetate are commonly used.

  • Storage: Prepare high-concentration stock solutions, aliquot them into small, single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.

  • Stabilization: For enhanced stability in stock solutions, some researchers add a small amount of glacial acetic acid (e.g., 0.2%) to the DMSO to maintain a slightly acidic environment, which helps prevent the auto-hydrolysis of the lactone bond.[12]

Visual Guides & Workflows

Enzymatic Degradation Pathways of OOHL

G oohl This compound (OOHL) lactonase AHL Lactonase oohl->lactonase acylase AHL Acylase oohl->acylase product_l N-(3-Oxohexanoyl)-L-homoserine (Inactive, Ring-Opened) lactonase->product_l Hydrolyzes Lactone Ring product_a1 L-Homoserine Lactone acylase->product_a1 Hydrolyzes Amide Bond product_a2 3-Oxohexanoic Acid acylase->product_a2

Caption: Enzymatic degradation pathways of OOHL by AHL Lactonase and AHL Acylase.

Troubleshooting Workflow for OOHL Degradation

G start Reduced OOHL Activity Observed q1 Is degradation suspected? start->q1 a1_yes Run cell-free control. Does OOHL degrade? q1->a1_yes Yes a1_no Issue may be unrelated to stability. Check assay setup, reagent concentrations, instrument calibration. q1->a1_no No a1_yes->a1_no No q2 Is bacterial contamination present? a1_yes->q2 Yes a2_yes Improve sterile technique. Use fresh, sterile media/reagents. q2->a2_yes Yes q3 Is OOHL stable in heat-inactivated media/lysate? q2->q3 No end Problem Identified & Addressed a2_yes->end a3_yes Enzymatic degradation is confirmed. Implement prevention strategies (inhibitors, low temp). q3->a3_yes Yes a3_no Degradation is likely non-enzymatic. Check solution pH. Avoid alkaline conditions. q3->a3_no No a3_yes->end a3_no->end

Caption: A logical workflow to troubleshoot and identify the cause of OOHL degradation.

Quantitative Data Summary

The following tables summarize kinetic data for common AHL-degrading enzymes. Note that kinetic values are highly dependent on the specific substrate, enzyme, and assay conditions. Data for OOHL (3-oxo-C6-HSL) is prioritized where available.

Table 1: Kinetic Parameters of Selected AHL Acylases

Enzyme Source Organism Substrate Km (µM) kcat (s-1) Reference
PvdQ Pseudomonas aeruginosa PAO1 3-oxo-C12-HSL 110 ± 20 2.0 ± 0.2 [13]
AiiD Ralstonia sp. XJ12B C10-HSL ~250 Not Reported [5]
AhlM Streptomyces sp. M664 C10-HSL Not Reported Not Reported [14]

| MacQ | Acidovorax sp. MR-7 | C6-HSL | 1000 ± 100 | 17 ± 1 |[15] |

Table 2: Kinetic Parameters of Selected AHL Lactonases

Enzyme Source Organism Substrate Km (mM) Vmax (mM/hr/mg) Reference
AiiA Bacillus sp. 240B1 3-oxo-C6-HSL ~0.034 Not Reported [16]
AiiA-like Bacillus sp. RM1 C6-HSL 0.313 52.26 [4]

| AhlS | Staphylococcus epidermidis | C6-HSL | Not Reported | Not Reported |[17] |

Note: Direct comparison of Vmax values can be challenging due to differences in units and reporting across studies.

Key Experimental Protocols

Protocol 1: Quantification of OOHL using C. violaceum CV026 Biosensor

Principle: Chromobacterium violaceum CV026 is a mutant strain that cannot synthesize its own AHLs but produces the purple pigment violacein in response to exogenous short-chain AHLs like OOHL. The absence or reduction of the purple zone indicates OOHL degradation.

Methodology:

  • Prepare CV026 Culture: Grow C. violaceum CV026 overnight in LB broth at 28-30°C.

  • Prepare Assay Plates: Mix the overnight culture with molten, cooled (45-50°C) LB agar (e.g., 1 mL culture per 100 mL agar). Pour this mixture into sterile petri dishes and allow them to solidify.

  • Sample Preparation:

    • Experimental Sample: The sample in which you want to measure residual OOHL (e.g., culture supernatant after incubation).

    • Positive Control: A freshly prepared solution of OOHL at a known concentration.

    • Negative Control: The buffer or medium used in the experiment without OOHL.

  • Application: Create small wells in the agar or place sterile paper discs on the surface. Pipette a standard volume (e.g., 20 µL) of your samples and controls into the wells/discs.[17]

  • Incubation: Incubate the plates overnight at 28-30°C.

  • Analysis: Measure the diameter of the purple violacein zone around each well/disc. A smaller or absent zone for your experimental sample compared to the positive control indicates degradation of OOHL. The assay can be made semi-quantitative by creating a standard curve with known OOHL concentrations.

Protocol 2: AHL-Acylase Activity Assay (o-phthaldialdehyde - OPA Method)

Principle: This assay quantifies the free amine group of the L-homoserine lactone (HSL) that is released upon acylase-mediated hydrolysis of OOHL. The HSL reacts with OPA in the presence of a thiol reagent to produce a fluorescent product.[14][15]

Methodology:

  • Enzymatic Reaction:

    • In a microplate well or microcentrifuge tube, combine your enzyme source (e.g., purified protein or cell lysate) with a known concentration of OOHL in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0).

    • Incubate at the desired temperature (e.g., 30°C) for a set period (e.g., 20-60 minutes).[14]

    • Stop the reaction by heat inactivation (95°C for 5 minutes).[14]

  • Prepare OPA Reagent: Prepare the OPA working solution according to the manufacturer's instructions or standard laboratory protocols. This typically involves dissolving OPA in a borate buffer with a thiol like dithiothreitol (DTT) or β-mercaptoethanol.

  • Detection:

    • Add the OPA reagent to the reaction mixture.

    • Incubate in the dark at room temperature for a short period (e.g., 2-5 minutes).

    • Measure the fluorescence using a microplate reader or fluorometer, typically with an excitation wavelength of ~340 nm and an emission wavelength of ~455 nm.

  • Quantification: Create a standard curve using known concentrations of L-homoserine lactone to determine the amount of product formed in your reaction.

Protocol 3: Differentiating Lactonase vs. Acylase Activity (Re-lactonization Assay)

Principle: The hydrolysis of the lactone ring by a lactonase is reversible under acidic conditions. In contrast, the amide bond cleavage by an acylase is irreversible. This protocol exploits this chemical difference.[4][7]

Methodology:

  • Degradation Reaction: Incubate OOHL with your enzyme source (e.g., whole bacterial cells or cell-free supernatant) for a sufficient time to allow for complete degradation (confirm with the CV026 biosensor assay).

  • Acidification: After the incubation, acidify an aliquot of the reaction mixture to pH 2.0 by adding 1N HCl.[7][17]

  • Incubation: Incubate the acidified sample at 4°C for 24-48 hours.[7][17] This allows any ring-opened product (from lactonase activity) to re-circularize back into active OOHL.

  • Neutralization: Neutralize the sample back to pH 7.0 with a suitable buffer (e.g., 1 M phosphate buffer).[17]

  • Bioassay: Test the activity of the neutralized sample using the C. violaceum CV026 biosensor assay (Protocol 1).

  • Interpretation:

    • Activity Restored: If a purple zone appears, it indicates that OOHL activity was restored. This confirms the presence of AHL lactonase .

    • No Activity: If there is no purple zone, the degradation was irreversible, confirming the presence of AHL acylase .

References

Technical Support Center: Detection of N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL) detection methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3O-C6-HSL) and why is its sensitive detection important?

A1: this compound (3O-C6-HSL) is a signaling molecule involved in bacterial quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[1] Sensitive detection of 3O-C6-HSL is crucial for studying bacterial communication, understanding its role in processes like biofilm formation and virulence factor expression, and for the development of novel antimicrobial strategies that disrupt quorum sensing.[2][3]

Q2: What are the common methods for detecting 3O-C6-HSL?

A2: Common methods for detecting 3O-C6-HSL include:

  • Whole-cell biosensors: Genetically engineered bacteria that produce a measurable signal (e.g., light, color) in the presence of 3O-C6-HSL.[4][5]

  • Cell-free assays: In vitro systems using cell extracts containing the necessary components for detection, offering faster results than whole-cell biosensors.[6][7]

  • Thin-Layer Chromatography (TLC): A technique to separate 3O-C6-HSL from other molecules in a sample, often used in conjunction with a biosensor overlay for detection.[8][9]

  • Mass Spectrometry (MS): A highly sensitive and versatile method for the identification and quantification of 3O-C6-HSL, often coupled with liquid chromatography (LC-MS/MS).[10][11]

Q3: How can I choose the most appropriate detection method for my experiment?

A3: The choice of method depends on factors such as the required sensitivity, sample complexity, available equipment, and whether quantification is needed.

  • For high-throughput screening of many samples, whole-cell biosensors or cell-free assays are often suitable.[6][11]

  • For complex samples or when high specificity and quantification are required, LC-MS/MS is the preferred method.[10][11]

  • TLC with a biosensor overlay is a good option for qualitative or semi-quantitative analysis and for separating different AHLs.[8][12]

Q4: What is the typical range of 3O-C6-HSL concentrations found in bacterial cultures?

A4: The concentration of 3O-C6-HSL in bacterial cultures can vary widely depending on the bacterial species, growth phase, and culture conditions. Concentrations can range from nanomolar (nM) to micromolar (µM) levels.[9][13]

Troubleshooting Guides

Issue 1: Low or no signal from my whole-cell biosensor.

Possible Cause Troubleshooting Step
Low 3O-C6-HSL concentration in the sample. Concentrate the sample by organic extraction (e.g., with ethyl acetate or dichloromethane) to increase the concentration of 3O-C6-HSL.[4]
Biosensor strain has low sensitivity. Use a biosensor known for high sensitivity to 3O-C6-HSL, such as those based on the Agrobacterium tumefaciens TraR system.[4] Consider increasing the dosage of the regulatory gene (e.g., luxR) in the biosensor strain, as this can increase sensitivity.[13]
Inhibitory compounds in the sample. Perform a standard additions experiment by spiking a known concentration of synthetic 3O-C6-HSL into your sample. If the signal from the spike is also low, it indicates the presence of inhibitors.[14] Consider purifying the sample using techniques like solid-phase extraction (SPE).
Improper biosensor culture conditions. Ensure the biosensor cells are in the correct growth phase (typically exponential phase) for optimal sensitivity.[4] Check that the growth medium and incubation conditions (temperature, aeration) are optimal for the specific biosensor strain.
Degradation of 3O-C6-HSL. 3O-C6-HSL can be degraded, especially at alkaline pH.[15] Ensure samples are stored properly (e.g., at -20°C or -80°C) and processed in a timely manner. Avoid repeated freeze-thaw cycles.

Issue 2: High background signal in my biosensor assay.

Possible Cause Troubleshooting Step
Contamination of the biosensor culture. Streak the biosensor culture on an appropriate selective agar plate to check for purity.
Autofluorescence or autoluminescence from the sample. Run a control with the sample added to a non-reporter strain (a strain without the reporter gene) to measure the background signal. Subtract this background from the signal obtained with the biosensor.
Media components inducing the biosensor. Test the growth medium alone with the biosensor to see if it induces a signal. If so, consider using a minimal medium or a different medium formulation.

Issue 3: Inconsistent or variable results.

Possible Cause Troubleshooting Step
Inconsistent sample preparation. Standardize your sample collection and preparation protocol. Ensure consistent extraction times, solvent volumes, and evaporation steps.
Variability in biosensor cell density. Normalize the biosensor response to the cell density (e.g., by measuring optical density at 600 nm).
Pipetting errors. Use calibrated pipettes and ensure proper mixing of reagents.
Edge effects in microplates. Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media.

Data Presentation: Sensitivity of 3O-C6-HSL Detection Methods

Detection Method Reporter/System Detection Limit Reference
Whole-Cell BiosensorE. coli MG1655 pVFR1 pSVRAF (bioluminescence)0.03 - 0.1 nM[13]
Whole-Cell BiosensorAgrobacterium tumefaciens (β-galactosidase with X-Gal)~100 - 300 nM[6]
Cell-Free AssayAgrobacterium tumefaciens lysate (β-galactosidase with X-Gal)~100 - 300 nM[6][16]
Cell-Free AssayAgrobacterium tumefaciens lysate (luminescence with Beta-Glo)10-fold more sensitive than X-Gal[6][16]
TLC with Biosensor OverlayAgrobacterium tumefaciens reporterAs low as 0.5 fmol for cognate AHL[9]
LC-MS/MS-S/N ratio > 10:1 for 1 ng[5]

Experimental Protocols

Protocol 1: Whole-Cell Biosensor Assay for 3O-C6-HSL Detection

This protocol is a general guideline and may need to be optimized for specific biosensor strains.

  • Prepare Biosensor Culture: Inoculate the biosensor strain into an appropriate liquid medium containing the necessary antibiotics for plasmid maintenance. Grow the culture overnight at the optimal temperature with shaking.

  • Subculture: The next day, dilute the overnight culture into fresh medium to an optical density (OD600) of approximately 0.1. Grow the culture to the mid-exponential phase (OD600 of 0.4-0.6).

  • Prepare Samples: Prepare serial dilutions of your test samples and a standard curve of synthetic 3O-C6-HSL in the same medium used for the biosensor.

  • Assay Setup: In a 96-well microplate, add a defined volume of the prepared biosensor culture to each well. Then, add an equal volume of the sample dilutions or standards. Include negative controls (medium only) and positive controls (known concentration of 3O-C6-HSL).

  • Incubation: Incubate the microplate at the optimal temperature for the biosensor for a sufficient period (e.g., 2-6 hours) to allow for signal development.

  • Signal Measurement: Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.

  • Data Analysis: Subtract the background signal from the negative control wells. Plot the standard curve and determine the concentration of 3O-C6-HSL in your samples by interpolating from the standard curve.

Protocol 2: Cell-Free Assay for 3O-C6-HSL Detection

This protocol is based on the method described by calculi et al.[6][16]

  • Prepare Cell-Free Lysate: Grow the biosensor bacterium Agrobacterium tumefaciens NTL4(pCF218)(pCF372) to the late exponential phase. Harvest the cells by centrifugation, wash them, and resuspend them in a lysis buffer. Lyse the cells using a method such as sonication or a French press. Centrifuge the lysate to remove cell debris. The supernatant is the cell-free lysate and can be stored at -80°C.[6]

  • Assay Setup: In a 96-well plate, add 50 µL of your sample or 3O-C6-HSL standard.

  • Add Lysate: Add 50 µL of the cell-free lysate (diluted in buffer to a final protein concentration of ~80 µg/mL) to each well. Mix and incubate at 30°C for 2 hours.

  • Add Substrate (Luminescence): Add 100 µL of a luminescent substrate like Beta-Glo to each well. Mix and incubate at 30°C for 1 hour.

  • Measure Luminescence: Measure the luminescence using a microplate luminometer.

  • Add Substrate (Chromogenic): Alternatively, for a colorimetric assay, add 1 µL of X-Gal (20 mg/mL) to each well after the 2-hour incubation with the lysate. Incubate at 30°C for 1 hour.

  • Measure Absorbance: Measure the absorbance at 635 nm using a spectrophotometer.[6]

Visualizations

Quorum_Sensing_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell 3O-C6-HSL_out 3O-C6-HSL LuxI LuxI (Synthase) 3O-C6-HSL_in 3O-C6-HSL LuxI->3O-C6-HSL_in synthesis LuxR LuxR (Receptor) 3O-C6-HSL_in->3O-C6-HSL_out diffusion 3O-C6-HSL_in->LuxR binds LuxR_AHL LuxR-AHL Complex Target_Genes Target Genes (e.g., lux operon) LuxR_AHL->Target_Genes activates transcription Response Coordinated Response (e.g., Bioluminescence, Biofilm Formation) Target_Genes->Response LuxR3O-C6-HSL_in LuxR3O-C6-HSL_in LuxR3O-C6-HSL_in->LuxR_AHL

Caption: Quorum sensing signaling pathway involving 3O-C6-HSL.

Experimental_Workflow_Whole_Cell_Biosensor Start Start Prepare_Culture Prepare Biosensor Culture Start->Prepare_Culture Subculture Subculture to Exponential Phase Prepare_Culture->Subculture Assay_Setup Set up 96-well Plate Assay Subculture->Assay_Setup Prepare_Samples Prepare Samples and Standards Prepare_Samples->Assay_Setup Incubation Incubate for Signal Development Assay_Setup->Incubation Measurement Measure Signal (Luminescence/Absorbance) Incubation->Measurement Data_Analysis Analyze Data and Quantify 3O-C6-HSL Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a whole-cell biosensor assay.

Troubleshooting_Logic Start Low/No Signal Check_Concentration Is 3O-C6-HSL concentration sufficient? Start->Check_Concentration Concentrate_Sample Concentrate sample (e.g., extraction) Check_Concentration->Concentrate_Sample No Check_Biosensor_Sensitivity Is the biosensor sensitive enough? Check_Concentration->Check_Biosensor_Sensitivity Yes End Re-run Assay Concentrate_Sample->End Use_High_Sensitivity_Strain Use a more sensitive biosensor strain Check_Biosensor_Sensitivity->Use_High_Sensitivity_Strain No Check_Inhibitors Are there inhibitors in the sample? Check_Biosensor_Sensitivity->Check_Inhibitors Yes Use_High_Sensitivity_Strain->End Purify_Sample Purify sample (e.g., SPE) Check_Inhibitors->Purify_Sample Yes Check_Conditions Are culture conditions optimal? Check_Inhibitors->Check_Conditions No Purify_Sample->End Optimize_Conditions Optimize growth and assay conditions Check_Conditions->Optimize_Conditions No Check_Conditions->End Yes Optimize_Conditions->End

Caption: Troubleshooting logic for low or no biosensor signal.

References

Technical Support Center: Calibrating Biosensors for N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL) Measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately calibrating biosensors for the measurement of N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL).

Troubleshooting Guide

This guide addresses specific issues that may arise during the calibration and use of 3O-C6-HSL biosensors.

IssuePossible Cause(s)Recommended Solution(s)
High Background Signal (High baseline luminescence/fluorescence) 1. Contamination of media or reagents with AHLs or other inducing compounds.2. "Leaky" promoter in the biosensor construct, leading to basal reporter gene expression.3. High luciferase expression in the biosensor strain.[1]1. Use fresh, sterile media and reagents. Autoclaving may not be sufficient to eliminate all AHLs.[2]2. Characterize the basal expression level of your biosensor. If it's too high, consider re-designing the construct or using a different biosensor strain.3. Reduce the incubation time before measurement or decrease the integration time on the luminometer/fluorometer.[1] You can also dilute the sample.[1]
Low or No Signal from Biosensor 1. Degradation of 3O-C6-HSL standards or samples.2. Insufficient concentration of 3O-C6-HSL to induce the biosensor.3. The biosensor is not sensitive to 3O-C6-HSL or has lost its sensitivity.4. Inhibition of the biosensor by components in the sample matrix (e.g., culture supernatant).[3]1. Prepare fresh 3O-C6-HSL standards. 3O-C6-HSL is susceptible to degradation at alkaline pH.[2]2. Verify the concentration range of your standards. The detection limit of many biosensors is in the nanomolar to micromolar range.[4][5]3. Use a positive control with a known high concentration of 3O-C6-HSL to confirm biosensor activity. Consider using a biosensor with a broader detection range if necessary.[6]4. Perform a standard additions experiment where known concentrations of 3O-C6-HSL are added to your sample matrix to check for inhibition.[3]
High Variability Between Replicates 1. Inconsistent cell density of the biosensor culture.2. Pipetting errors.3. Edge effects in the microplate.1. Ensure the biosensor culture is well-mixed and has a consistent optical density (OD) before use.2. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents where possible.3. Avoid using the outer wells of the microplate, or fill them with a blank solution to maintain a humid environment.
Non-linear Dose-Response Curve 1. Saturation of the biosensor at high 3O-C6-HSL concentrations.2. "Hook effect" at very high concentrations of the analyte.3. Issues with the serial dilutions of the standards.1. Extend the range of your standard curve to include lower concentrations to capture the linear range.2. Dilute samples that are expected to have very high concentrations of 3O-C6-HSL.3. Carefully prepare and verify the serial dilutions of your 3O-C6-HSL standards.

Frequently Asked Questions (FAQs)

1. What is the typical linear range and detection limit for a 3O-C6-HSL biosensor?

The linear range and detection limit can vary significantly depending on the specific biosensor construct and experimental conditions. However, many common E. coli-based biosensors have a detection limit in the nanomolar (nM) to low micromolar (µM) range.[4][5] It is crucial to determine the dose-response curve for your specific biosensor to establish its linear range and limit of detection.[6]

Quantitative Data on 3O-C6-HSL Biosensor Performance

Biosensor StrainReporter SystemDetection Limit (approx.)Linear Range (approx.)Reference
E. coli with LuxR and pLux-GFPGFP Fluorescence~1 nM1 nM - 1 µM[7]
Agrobacterium tumefaciens NTL4(pCF218)(pCF372)β-galactosidase (luminescence)10-30 nMNot specified[4]
E. coli JM109 (pSB401)Luminescence~1 nMNot specified[8]
FRET-based nanosensorYFP/CFP FRET100 µMNot specified[3]

2. How should I prepare and store my this compound (3O-C6-HSL) standards?

3O-C6-HSL is typically dissolved in a solvent like DMSO or ethyl acetate to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C. Working solutions are then prepared by serially diluting the stock solution in the appropriate culture medium or buffer immediately before use. It is important to note that 3O-C6-HSL is susceptible to degradation, particularly at alkaline pH, so fresh working standards are recommended for each experiment.[2]

3. My sample is from a complex matrix (e.g., bacterial culture supernatant). How can I be sure that other components are not affecting my biosensor?

Components in complex matrices can indeed interfere with biosensor performance.[3] To account for this, it is recommended to perform a "standard addition" calibration. This involves adding known amounts of 3O-C6-HSL to your sample matrix and measuring the response. This allows you to quantify the 3O-C6-HSL concentration in your unknown sample while accounting for any matrix effects.[3]

4. What are the key components of a whole-cell 3O-C6-HSL biosensor?

A typical whole-cell biosensor for 3O-C6-HSL is a genetically engineered bacterium (often E. coli) that contains two key components:

  • A sensor protein, usually a LuxR-type transcriptional regulator, that specifically binds to 3O-C6-HSL.[9]

  • A reporter gene (e.g., encoding for luciferase for bioluminescence, or Green Fluorescent Protein for fluorescence) that is under the control of a promoter that is activated by the 3O-C6-HSL-bound sensor protein.[10]

5. Can I use the same biosensor to measure other types of N-acyl homoserine lactones (AHLs)?

The specificity of the biosensor is determined by the LuxR-type protein.[6] While some LuxR homologs are highly specific to 3O-C6-HSL, others can be activated by a broader range of AHLs.[6][11] It is essential to characterize the specificity of your biosensor by testing its response to a panel of different AHL molecules.

Experimental Protocols

Detailed Methodology for Calibration of a Luminescence-Based E. coli Biosensor

This protocol outlines the steps for generating a standard curve for 3O-C6-HSL using a whole-cell E. coli biosensor that produces luminescence as a reporter.

Materials:

  • E. coli biosensor strain for 3O-C6-HSL

  • Luria-Bertani (LB) broth (or other suitable growth medium) with appropriate antibiotics

  • This compound (3O-C6-HSL)

  • DMSO or Ethyl Acetate (for preparing 3O-C6-HSL stock)

  • Sterile 96-well white, clear-bottom microplates

  • Luminometer

Procedure:

  • Preparation of Biosensor Culture:

    • Inoculate a single colony of the E. coli biosensor strain into 5 mL of LB broth containing the appropriate antibiotics.

    • Incubate overnight at 37°C with shaking (200-250 rpm).

    • The next day, subculture the overnight culture by diluting it 1:100 into fresh, pre-warmed LB broth with antibiotics.

    • Grow the culture at 37°C with shaking until it reaches the mid-exponential phase of growth (OD600 of approximately 0.4-0.6).

  • Preparation of 3O-C6-HSL Standards:

    • Prepare a 10 mM stock solution of 3O-C6-HSL in DMSO or ethyl acetate.

    • Perform serial dilutions of the stock solution in the same culture medium used for the biosensor to create a range of standard concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 100 pM, 10 pM, and a 0 nM blank).

  • Assay Setup:

    • In a 96-well white, clear-bottom microplate, add 100 µL of the prepared biosensor cell culture to each well.

    • Add 100 µL of each 3O-C6-HSL standard concentration to triplicate wells. Also include a set of wells with 100 µL of medium only as a negative control.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the microplate at 37°C for a predetermined amount of time (e.g., 2-4 hours). The optimal incubation time should be determined empirically for your specific biosensor.

  • Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Also, measure the optical density at 600 nm (OD600) of each well to normalize the luminescence signal to the cell density.

  • Data Analysis:

    • Calculate the relative luminescence units (RLU) by dividing the raw luminescence reading by the OD600 value for each well.

    • Subtract the average RLU of the blank (0 nM 3O-C6-HSL) from all other RLU values.

    • Plot the background-subtracted RLU against the corresponding 3O-C6-HSL concentration.

    • Perform a regression analysis on the linear portion of the curve to determine the equation of the line, which can then be used to calculate the concentration of 3O-C6-HSL in unknown samples.

Visualizations

Signaling Pathway of a LuxR-based 3O-C6-HSL Biosensor

G cluster_extracellular Extracellular cluster_cell Biosensor Cell 3O_C6_HSL_out 3O-C6-HSL 3O_C6_HSL_in 3O-C6-HSL 3O_C6_HSL_out->3O_C6_HSL_in Diffusion LuxR_AHL LuxR-3O-C6-HSL Complex (active) 3O_C6_HSL_in->LuxR_AHL Binds to LuxR LuxR Protein (inactive) LuxR->LuxR_AHL pLux pLux Promoter LuxR_AHL->pLux Activates Reporter Reporter Gene (e.g., luxCDABE, gfp) pLux->Reporter Drives Transcription Signal Luminescence or Fluorescence Signal Reporter->Signal Leads to

Caption: LuxR-based 3O-C6-HSL signaling pathway in a biosensor.

Experimental Workflow for Biosensor Calibration

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Biosensor Culture C Set up 96-well Plate: Biosensor + Standards A->C B Prepare 3O-C6-HSL Standard Solutions B->C D Incubate Plate C->D E Measure Luminescence/ Fluorescence & OD600 D->E F Normalize Signal to Cell Density E->F G Subtract Background F->G H Plot Standard Curve (Signal vs. Concentration) G->H I Perform Regression Analysis H->I

Caption: Workflow for calibrating a 3O-C6-HSL biosensor.

References

Validation & Comparative

Confirming the Identity of Synthesized N-(3-Oxohexanoyl)-L-homoserine lactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data to confirm the identity of synthesized N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). Detailed experimental protocols and visual representations of key processes are included to support researchers in their analytical workflows.

Data Presentation

The confirmation of synthesized 3-oxo-C6-HSL relies on the correlation of its analytical data with established values. The following tables summarize the expected mass spectrometry and nuclear magnetic resonance data for this molecule.

Table 1: Mass Spectrometry Data for this compound

ParameterExpected ValueReference
Molecular Formula C₁₀H₁₅NO₄[1]
Molecular Weight 213.23 g/mol [1]
Precursor Ion [M+H]⁺ (m/z) 214.1074[1]
Key MS/MS Fragments (m/z) 186.2, 113.1, 102.1[1]

Table 2: ¹H and ¹³C NMR Spectral Data for a Structurally Related N-Acyl Homoserine Lactone Analog in CDCl₃

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
NH8.55 – 8.46 (m)-
HSL α-CH-48.1
HSL β-CH₂1.82 – 1.75 (m), 1.74 – 1.69 (m)26.7
HSL γ-CH₂4.22 (dd), 4.07 (dd)79.7
HSL C=O-212.8
Acyl C=O-154.9
Acyl α-CH₂-47.1
Acyl β-C=O--
Acyl γ-CH₂1.65 – 1.60 (m)24.4
Acyl δ-CH₂-24.2
Acyl ε-CH₃0.96 (dd)23.9
Data adapted from a representative N-acyl homoserine lactone analog.[2]

Table 3: Comparative HPLC Retention Times for N-Acyl Homoserine Lactones

High-Performance Liquid Chromatography (HPLC) is a crucial technique for purity assessment and can aid in identification when compared against a standard. Retention times are highly dependent on the specific method parameters.

Compound HPLC Conditions Retention Time (min) Reference
This compound (3-oxo-C6-HSL) Column: C18 reverse-phase; Mobile Phase: 60:40 (v/v) methanol/water10.17[1]
N-Hexanoyl-L-homoserine lactone (C6-HSL) Column: C18 reverse-phase; Mobile Phase: 60:40 (v/v) methanol/water5.9[1]
Various N-Acyl Homoserine Lactones Column: Agilent SB-C18 (2.1 mm × 50.0 mm); Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acidVariable[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound.

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is recommended.

Sample Preparation:

  • Dissolve a small amount of the synthesized 3-oxo-C6-HSL in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

MS Analysis:

  • Infuse the sample directly into the ESI source or inject it via an HPLC system.

  • Acquire data in positive ion mode.

  • Perform a full scan analysis to identify the [M+H]⁺ ion.

  • Conduct tandem MS (MS/MS) analysis on the precursor ion (m/z 214.1) to obtain the fragmentation pattern.

Expected Results: The full scan should show a prominent peak at m/z 214.1074, corresponding to the protonated molecule. The MS/MS spectrum should display characteristic fragment ions, most notably at m/z 102.1, which represents the homoserine lactone ring.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the connectivity of atoms in the synthesized molecule.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified synthesized compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

NMR Analysis:

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • Additional 2D NMR experiments, such as COSY and HSQC, can be performed to confirm proton-proton and proton-carbon correlations, respectively.

Expected Results: The ¹H NMR spectrum should show characteristic signals for the protons of the homoserine lactone ring and the 3-oxohexanoyl side chain. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms. The obtained spectra should be compared with reference data for similar N-acyl homoserine lactones.[2]

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized compound and compare its retention time with a known standard.

Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.

Mobile Phase Preparation:

  • Isocratic Elution: A mixture of methanol and water (e.g., 60:40 v/v).[1]

  • Gradient Elution: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[3]

HPLC Analysis:

  • Prepare a standard solution of authentic 3-oxo-C6-HSL and a solution of the synthesized compound at the same concentration (e.g., 5 µg/mL).

  • Inject equal volumes of the standard and the synthesized sample into the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

Expected Results: The synthesized compound should ideally show a single major peak, indicating its purity. The retention time of this peak should match that of the authentic standard under identical chromatographic conditions.

Mandatory Visualizations

Signaling Pathway of 3-oxo-C6-HSL in Vibrio fischeri

The synthesized this compound is a key signaling molecule in the quorum-sensing system of the bacterium Vibrio fischeri. This pathway regulates the expression of genes responsible for bioluminescence.

quorum_sensing_pathway cluster_cell Vibrio fischeri Cell LuxI LuxI (Synthase) AHL 3-oxo-C6-HSL LuxI->AHL Synthesizes LuxR LuxR (Receptor) Complex LuxR-AHL Complex LuxR->Complex AHL->LuxR Binds AHL->Complex AHL_out 3-oxo-C6-HSL AHL->AHL_out Diffuses out lux_operon lux Operon Complex->lux_operon Activates Transcription lux_operon->LuxI Includes gene for Bioluminescence Bioluminescence lux_operon->Bioluminescence Leads to AHL_out->AHL Diffuses in (at high concentration)

Caption: Quorum sensing in Vibrio fischeri mediated by 3-oxo-C6-HSL.

Experimental Workflow for Identity Confirmation

A logical workflow for confirming the identity of the synthesized this compound is presented below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_comparison Data Comparison Synthesis Chemical Synthesis of 3-oxo-C6-HSL Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis (Purity & Retention Time) Purification->HPLC MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR Compare_HPLC Compare with Standard HPLC->Compare_HPLC Compare_MS Compare with Database MS->Compare_MS Compare_NMR Compare with Literature Data NMR->Compare_NMR Confirmation Identity Confirmed Compare_HPLC->Confirmation Compare_MS->Confirmation Compare_NMR->Confirmation

Caption: Workflow for the synthesis and analytical confirmation of 3-oxo-C6-HSL.

References

A Comparative Analysis of N-(3-Oxohexanoyl)-L-homoserine lactone and Other Acyl-Homoserine Lactones in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-(3-Oxohexanoyl)-L-homoserine lactone (3-O-C6-HSL) with other common acyl-homoserine lactones (AHLs) in their role as signaling molecules in bacterial quorum sensing. The following sections detail their performance based on experimental data, provide comprehensive experimental protocols for key assays, and visualize the pertinent signaling pathways.

Quantitative Comparison of Acyl-Homoserine Lactone Activity

The efficacy of an AHL in a quorum-sensing circuit is determined by several factors, including its binding affinity to the cognate LuxR-type receptor, the concentration required for activation (EC50), and the resulting level of gene expression. The following table summarizes these quantitative parameters for 3-O-C6-HSL and other representative AHLs.

Acyl-Homoserine Lactone (AHL)Cognate ReceptorBinding Affinity (Kd)EC50 (Concentration for 50% max. activation)Target Organism (Example)
This compound (3-O-C6-HSL) LuxR~1.8 µM[1]~1 nM - 10 nMVibrio fischeri[2]
N-Butanoyl-L-homoserine lactone (C4-HSL)RhlRNot explicitly found~1 µMPseudomonas aeruginosa[3]
N-Hexanoyl-L-homoserine lactone (C6-HSL)CviRNot explicitly foundMore than 30-fold less active than C6-HSL for CV026Chromobacterium violaceum[4]
N-Octanoyl-L-homoserine lactone (C8-HSL)TraRNot explicitly found~10 nMAgrobacterium tumefaciens
N-(3-Oxooctanoyl)-L-homoserine lactone (3-O-C8-HSL)TraRNot explicitly found~1 nMAgrobacterium tumefaciens
N-(3-Oxododecanoyl)-L-homoserine lactone (3-O-C12-HSL)LasR~3.1 nM[5]~100 nMPseudomonas aeruginosa[3][6]

Signaling Pathways

The activation of quorum sensing by AHLs follows a general mechanism where the AHL molecule binds to a specific LuxR-type transcriptional regulator. This complex then typically dimerizes and binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, leading to their transcription. Below are diagrams illustrating the signaling pathways for 3-O-C6-HSL and other common AHLs.

LuxIR_pathway cluster_cell Bacterial Cell (Vibrio fischeri) 3-O-C6-HSL_in 3-O-C6-HSL LuxR LuxR (inactive) 3-O-C6-HSL_in->LuxR Binds to 3-O-C6-HSL_out 3-O-C6-HSL (extracellular) 3-O-C6-HSL_in->3-O-C6-HSL_out Diffuses out (low cell density) LuxR_active LuxR-AHL Complex (active) luxI luxI gene LuxR_active->luxI Activates transcription lux_operon lux operon (target genes) LuxR_active->lux_operon LuxI LuxI (Synthase) luxI->LuxI Translates to LuxI->3-O-C6-HSL_in Synthesizes Bioluminescence Bioluminescence lux_operon->Bioluminescence Leads to 3-O-C6-HSL_out->3-O-C6-HSL_in Diffuses in (high cell density)

Caption: The LuxI/R quorum sensing circuit in Vibrio fischeri.

LasR_RhlR_pathway cluster_cell_pa Bacterial Cell (Pseudomonas aeruginosa) cluster_las Las System cluster_rhl Rhl System 3-O-C12-HSL 3-O-C12-HSL LasR LasR (inactive) 3-O-C12-HSL->LasR LasR_active LasR-AHL Complex (active) lasI lasI gene LasR_active->lasI Virulence_las Virulence Factors (e.g., elastase) LasR_active->Virulence_las RhlR RhlR (inactive) LasR_active->RhlR Activates rhlI rhlI gene LasR_active->rhlI Activates LasI LasI (Synthase) lasI->LasI LasI->3-O-C12-HSL C4-HSL C4-HSL C4-HSL->RhlR RhlR_active RhlR-AHL Complex (active) RhlR_active->rhlI Virulence_rhl Virulence Factors (e.g., rhamnolipids) RhlR_active->Virulence_rhl RhlI RhlI (Synthase) rhlI->RhlI RhlI->C4-HSL

Caption: The hierarchical LasI/R and RhlI/R quorum sensing circuits in Pseudomonas aeruginosa.

Experimental Protocols

Accurate comparison of AHL performance relies on robust and standardized experimental protocols. Below are detailed methodologies for key experiments used to quantify AHL activity.

AHL Quantification using Chromobacterium violaceum CV026 Biosensor Assay

This assay is a common method for detecting and semi-quantifying short-chain AHLs. C. violaceum CV026 is a mutant strain that does not produce its native AHL (C6-HSL) but will produce the purple pigment violacein in the presence of exogenous short-to-medium chain AHLs.[4][7]

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) agar and broth

  • Test AHLs (e.g., 3-O-C6-HSL, C4-HSL, C6-HSL) dissolved in a suitable solvent (e.g., DMSO or acidified ethyl acetate)

  • Sterile petri dishes, micropipettes, and filter paper discs

Protocol:

  • Prepare an overnight culture of C. violaceum CV026 in LB broth at 28-30°C.

  • Spread-plate 100 µL of the overnight culture onto an LB agar plate to create a bacterial lawn.

  • Aseptically place sterile filter paper discs onto the surface of the agar.

  • Pipette a known concentration and volume of the test AHL solution onto each filter paper disc. A solvent-only control should also be included.

  • Incubate the plates at 28-30°C for 24-48 hours.

  • Observe the plates for the appearance of a purple halo around the filter paper discs. The diameter of the purple zone is proportional to the concentration of the AHL.

  • For semi-quantification, create a standard curve by plotting the diameter of the violacein zone against known concentrations of a standard AHL (e.g., C6-HSL).

CV026_assay_workflow start Start culture Culture C. violaceum CV026 (overnight in LB broth) start->culture spread Spread culture on LB agar plate culture->spread discs Place sterile filter paper discs spread->discs apply_ahl Apply test AHL solutions to discs discs->apply_ahl incubate Incubate at 28-30°C for 24-48h apply_ahl->incubate observe Observe for purple violacein halos incubate->observe quantify Measure halo diameter and quantify using a standard curve observe->quantify end End quantify->end

Caption: Workflow for the C. violaceum CV026 biosensor assay.
AHL Quantification using a lux-based Biosensor Assay

This method utilizes a reporter strain, typically E. coli, engineered to produce light (bioluminescence) in response to specific AHLs. This allows for a more quantitative measurement of AHL activity.[8]

Materials:

  • E. coli biosensor strain carrying a plasmid with a LuxR homolog and a luxCDABE reporter gene under the control of a LuxR-dependent promoter (e.g., pSB401 for 3-O-C6-HSL).

  • LB broth with appropriate antibiotics for plasmid maintenance.

  • Test AHLs.

  • 96-well microtiter plates (opaque walls, clear bottom).

  • Luminometer.

Protocol:

  • Grow an overnight culture of the E. coli biosensor strain in LB broth with the appropriate antibiotic at 37°C.

  • Dilute the overnight culture 1:100 in fresh LB broth with antibiotic and grow to an OD600 of approximately 0.2.

  • In a 96-well microtiter plate, add serial dilutions of the test AHLs. Include a no-AHL control.

  • Add the diluted E. coli biosensor culture to each well.

  • Incubate the plate at 30°C with shaking for 3-6 hours.

  • Measure the luminescence in each well using a luminometer.

  • Measure the OD600 of each well to normalize the luminescence signal to cell density (luminescence/OD600).

  • Generate a dose-response curve by plotting the normalized luminescence against the AHL concentration. The EC50 value can be determined from this curve.

lux_assay_workflow start_lux Start culture_lux Culture E. coli biosensor (overnight, then dilute and grow to OD600 ~0.2) start_lux->culture_lux prepare_plate Prepare 96-well plate with serial dilutions of test AHLs culture_lux->prepare_plate add_culture Add biosensor culture to wells prepare_plate->add_culture incubate_lux Incubate at 30°C with shaking for 3-6h add_culture->incubate_lux measure_lum Measure luminescence (luminometer) incubate_lux->measure_lum measure_od Measure OD600 (spectrophotometer) incubate_lux->measure_od normalize Normalize luminescence to OD600 measure_lum->normalize measure_od->normalize plot Generate dose-response curve and determine EC50 normalize->plot end_lux End plot->end_lux

Caption: Workflow for the lux-based biosensor assay.

Conclusion

This compound is a well-characterized AHL that plays a crucial role in the quorum-sensing systems of numerous bacteria, most notably the canonical LuxI/R system of Vibrio fischeri. Its performance, in terms of receptor binding and gene activation, is highly specific. In comparison, other AHLs, such as C4-HSL and 3-O-C12-HSL in Pseudomonas aeruginosa, exhibit distinct specificities for their cognate receptors, highlighting the diversity and specificity of quorum-sensing signaling. The choice of AHL for experimental or therapeutic purposes must consider the target bacterial species and its specific quorum-sensing circuitry. The provided protocols offer standardized methods for quantifying and comparing the activities of these and other AHL molecules.

References

A Comparative Guide to the Activity of Synthetic vs. Natural N-(3-Oxohexanoyl)-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of synthetic and natural N-(3-Oxohexanoyl)-L-homoserine lactone (OHL). While direct comparative studies quantifying the activity of natural versus synthetic OHL are not prevalent in peer-reviewed literature—primarily because the synthetic L-isomer is accepted as chemically and biologically identical to the natural molecule—this guide will focus on the established activity of synthetic OHL as the reference standard for quantifying the effects of its natural counterpart.

Introduction to this compound (OHL)

This compound is a key signaling molecule in the quorum sensing (QS) systems of numerous Gram-negative bacteria.[1][2] As an autoinducer, OHL allows bacteria to monitor their population density and coordinate gene expression, influencing a variety of physiological processes including biofilm formation, virulence factor production, and bioluminescence.[1][2] The synthesis of OHL is typically carried out by a LuxI-type synthase, and it is recognized by a LuxR-type transcriptional regulator.[1][2]

The L-isomer is the biologically active form of the molecule. In laboratory settings, synthetic this compound is widely used as a standard to study and quantify quorum sensing-mediated phenomena.

Signaling Pathway of this compound

The canonical signaling pathway of OHL involves its interaction with a LuxR-type receptor protein. At low cell densities, the concentration of OHL is minimal. As the bacterial population grows, OHL accumulates. Once a threshold concentration is reached, OHL diffuses into the bacterial cells and binds to the LuxR-type protein.[1][2] This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes.[1][3][4][5] The LuxR-OHL complex then acts as a transcriptional activator, recruiting RNA polymerase and initiating the expression of quorum sensing-regulated genes.[1][4]

OHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell OHL_out OHL OHL_in OHL OHL_out->OHL_in Diffusion LuxR LuxR Protein (Inactive) LuxR_OHL LuxR-OHL Complex (Active Dimer) lux_box lux Box (Promoter Region) LuxR_OHL->lux_box Binds RNA_Polymerase RNA Polymerase LuxR_OHL->RNA_Polymerase Recruits QS_Genes Quorum Sensing Target Genes lux_box->QS_Genes mRNA mRNA QS_Genes->mRNA Transcription RNA_Polymerase->QS_Genes Initiates Transcription Proteins QS Proteins (e.g., Luciferase, Virulence Factors) mRNA->Proteins Translation OHL_inLuxR OHL_inLuxR OHL_inLuxR->LuxR_OHL

OHL Signaling Pathway

Comparison of Biological Activity

The biological activity of OHL is concentration-dependent. Synthetic OHL is used to generate standard curves in various bioassays to determine the concentration of natural OHL in experimental samples. The following table summarizes the key biological activities of OHL and the typical effective concentrations of synthetic OHL required to elicit these responses in common bacterial reporter systems.

Biological ActivityBacterial SystemReporter Gene/PhenotypeTypical Effective Concentration of Synthetic OHLReference
Induction of BioluminescenceVibrio fischeri & E. coli (with lux genes)lux operon (light production)10 nM - 1 µM[6][7]
Induction of Violacein ProductionChromobacterium violaceum CV026vioA operon (purple pigment)100 nM - 10 µM[8]
Induction of Gene ExpressionAgrobacterium tumefaciens NTL4(pZLR4)lacZ (β-galactosidase activity)10 nM - 1 µM[9][10]
Regulation of Carbapenem ProductionErwinia carotovoracar genes~2 µM (Kd for CarR binding)[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols typically use synthetic OHL to create a standard curve for quantifying the activity of OHL from natural sources (e.g., bacterial culture supernatants).

General Experimental Workflow for OHL Activity Quantification

The general workflow for quantifying OHL activity using a whole-cell biosensor involves preparing the biosensor strain, exposing it to known concentrations of synthetic OHL to generate a standard curve, and then measuring the response of the biosensor to the experimental sample containing natural OHL.

Experimental_Workflow Start Start Prepare_Biosensor Prepare Biosensor Strain (e.g., C. violaceum CV026) Start->Prepare_Biosensor Incubate_Standards Incubate Biosensor with Synthetic OHL Standards Prepare_Biosensor->Incubate_Standards Incubate_Sample Incubate Biosensor with Experimental Sample Prepare_Biosensor->Incubate_Sample Prepare_Standards Prepare Serial Dilutions of Synthetic OHL Prepare_Standards->Incubate_Standards Prepare_Sample Prepare Experimental Sample (e.g., Culture Supernatant) Prepare_Sample->Incubate_Sample Measure_Response_Standards Measure Reporter Activity (e.g., Absorbance, Luminescence) Incubate_Standards->Measure_Response_Standards Measure_Response_Sample Measure Reporter Activity Incubate_Sample->Measure_Response_Sample Generate_Curve Generate Standard Curve Measure_Response_Standards->Generate_Curve Quantify_OHL Quantify OHL in Sample Measure_Response_Sample->Quantify_OHL Generate_Curve->Quantify_OHL End End Quantify_OHL->End

Workflow for OHL Quantification
Chromobacterium violaceum CV026 Bioassay

This assay is used to detect short-chain AHLs, including OHL. The C. violaceum CV026 strain is a mutant that cannot produce its own AHL but will produce the purple pigment violacein in the presence of exogenous short-chain AHLs.

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) agar and broth

  • Synthetic this compound

  • Ethanol (for stock solutions)

  • Sterile petri dishes, microcentrifuge tubes, and paper discs

Protocol:

  • Prepare a lawn of C. violaceum CV026 on an LB agar plate by spreading an overnight culture.

  • Prepare a stock solution of synthetic OHL in ethanol and create a series of dilutions.

  • Spot a known volume (e.g., 5 µL) of each OHL dilution onto sterile paper discs and allow the solvent to evaporate.

  • Place the discs onto the bacterial lawn.

  • Incubate the plates at 30°C for 24-48 hours.

  • Measure the diameter of the purple halo (violacein production) around each disc.

  • For quantitative analysis, perform the assay in liquid culture (LB broth) in a microtiter plate. After incubation, lyse the cells and quantify the violacein pigment spectrophotometrically at a wavelength of 585 nm.[12]

  • Generate a standard curve by plotting the intensity of violacein production against the concentration of synthetic OHL.

Agrobacterium tumefaciens NTL4(pZLR4) Bioassay

This is a highly sensitive bioassay for the detection of a wide range of AHLs. The reporter strain contains a plasmid with the traR gene (encoding the LuxR homolog) and a traG-lacZ reporter fusion. In the presence of AHLs, TraR is activated and induces the expression of β-galactosidase.

Materials:

  • Agrobacterium tumefaciens NTL4(pZLR4)

  • AT minimal medium

  • Gentamicin (for plasmid maintenance)

  • X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) for quantitative assay

  • Synthetic this compound

Protocol:

  • For a qualitative plate assay, prepare an AT agar plate containing X-Gal and spread an overnight culture of A. tumefaciens NTL4(pZLR4). Spot the samples onto the plate and incubate at 28°C. A blue color indicates the presence of AHL.[9]

  • For a quantitative liquid assay, grow an overnight culture of the reporter strain in AT minimal medium with gentamicin.

  • In a microtiter plate, add the reporter strain culture and the synthetic OHL standards or experimental samples.

  • Incubate at 28°C for a defined period (e.g., 6-8 hours).

  • Measure β-galactosidase activity using ONPG as a substrate. Lyse the cells and add ONPG. Stop the reaction with sodium carbonate and measure the absorbance at 420 nm.

  • Calculate Miller units to quantify β-galactosidase activity and generate a standard curve against synthetic OHL concentrations.[10]

Vibrio fischeri Bioluminescence Bioassay

This assay utilizes the natural quorum sensing system of Vibrio fischeri or an engineered E. coli strain carrying the lux operon. The intensity of light produced is proportional to the concentration of OHL.

Materials:

  • Vibrio fischeri strain (e.g., ES111) or a suitable E. coli reporter strain.

  • Appropriate growth medium (e.g., LBS for V. fischeri).

  • Synthetic this compound.

  • Luminometer.

Protocol:

  • Grow an overnight culture of the reporter strain.

  • In a white-walled, clear-bottom microtiter plate, add the bacterial culture and the synthetic OHL standards or experimental samples.

  • Incubate the plate at the optimal temperature for the strain (e.g., 28°C for V. fischeri).

  • Measure the luminescence at regular intervals using a luminometer.

  • Generate a standard curve by plotting the peak luminescence (in relative light units, RLU) against the concentration of synthetic OHL.[6]

Conclusion

While the scientific literature does not present direct experimental comparisons of synthetic versus natural this compound, the established use of the synthetic L-isomer as a reference standard in a multitude of bioassays underscores the consensus of their identical biological activity. The protocols and data presented in this guide provide researchers with the necessary tools to quantify the activity of OHL from natural sources and to further investigate its role in bacterial communication and pathogenesis. The consistency and reproducibility afforded by using a synthetic standard are crucial for advancing our understanding of quorum sensing and for the development of novel anti-virulence therapies.

References

A Comparative Guide to the Cross-Reactivity of N-(3-Oxohexanoyl)-L-homoserine lactone with LuxR Homologs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL) with various LuxR homologs. The information is intended to assist researchers in understanding the specificity of this common quorum sensing signal and to provide a foundation for studies in microbiology and drug development.

Introduction to OHHL and LuxR Homologs

This compound (OHHL) is a well-characterized autoinducer molecule involved in bacterial quorum sensing, a cell-to-cell communication process that allows bacteria to coordinate gene expression with population density[1]. This signaling is crucial for various bacterial behaviors, including biofilm formation, virulence factor production, and bioluminescence[2]. OHHL is the cognate signal for the LuxR protein in Vibrio fischeri, the founding member of the large family of LuxR-type transcriptional regulators[1].

LuxR homologs are found in a wide array of Gram-negative bacteria and share a conserved structure, typically consisting of an N-terminal ligand-binding domain and a C-terminal DNA-binding domain. While the interaction between a LuxR-type receptor and its cognate acyl-homoserine lactone (AHL) is often highly specific, cross-reactivity with non-cognate AHLs can occur, leading to inter-species communication or interference. This guide focuses on the interaction of OHHL with several key LuxR homologs.

Comparative Analysis of OHHL Cross-Reactivity

The interaction of OHHL with different LuxR homologs can result in a range of functional outcomes, from strong activation to inhibition. The following tables summarize the available quantitative data on these interactions.

Binding Affinity of OHHL to LuxR Homologs
LuxR HomologOrganismCognate AHLOHHL Binding Affinity (Kd)MethodReference(s)
LuxR Vibrio fischeriOHHL~100 nMGel Shift Assay[1][3]
LuxR (MBP-fused) Vibrio fischeriOHHL258.5 µMSurface Plasmon Resonance[4]
CarR Erwinia carotovoraOHHL1.8 µMFluorescence Quenching[5]
LasR Pseudomonas aeruginosa3-oxo-C12-HSLData not available (low affinity expected)-[5]
TraR Agrobacterium tumefaciens3-oxo-C8-HSLData not available (low affinity expected)-
EsaR Pantoea stewartiiOHHLData not available (acts as an antagonist)Surface Plasmon Resonance[3]
SdiA Escherichia coliNone (responds to various AHLs)Data not available (enhances activity)-[3]

Note: The significant difference in the reported Kd values for LuxR may be attributed to the different experimental conditions and protein constructs used (purified native protein vs. MBP-fused protein).

Functional Response of LuxR Homologs to OHHL
LuxR HomologOrganismResponse to OHHLQuantitative Measure (EC50/IC50)Reporter SystemReference(s)
LuxR Vibrio fischeriActivation~100 nM (effective concentration)luxI promoter fusion[2]
EsaR Pantoea stewartiiInhibitionData not availableesaR promoter fusion[3]
ExpR Pectobacterium carotovorumInhibitionData not availableExoenzyme production[6]
SdiA Escherichia coliEnhanced regulatory activityData not availablesrgE expression, biofilm formation[3][7]
CarR Erwinia carotovoraActivation~1.8 µM (activation of carbapenem production)Carbapenem production[5]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of LuxR Activation by OHHL

LuxR_Activation OHHL N-(3-Oxohexanoyl)-L- homoserine lactone (OHHL) LuxR_inactive Inactive LuxR (monomer) OHHL->LuxR_inactive Binds LuxR_active Active LuxR-OHHL Complex (Dimer) LuxR_inactive->LuxR_active Dimerizes lux_box lux box (DNA binding site) LuxR_active->lux_box Binds luxI_promoter luxI Promoter lux_box->luxI_promoter Activates Transcription Transcription luxI_promoter->Transcription luxI luxI gene Transcription->luxI Bioluminescence Bioluminescence Genes (luxCDABE) Transcription->Bioluminescence LuxI_protein LuxI Synthase luxI->LuxI_protein Translation LuxI_protein->OHHL Synthesizes

Caption: LuxR activation by OHHL in Vibrio fischeri.

Signaling Pathway of EsaR Inhibition by OHHL

EsaR_Inhibition OHHL N-(3-Oxohexanoyl)-L- homoserine lactone (OHHL) EsaR_active Active EsaR (apo-dimer) OHHL->EsaR_active Binds EsaR_inactive Inactive EsaR-OHHL Complex EsaR_active->EsaR_inactive Conformational Change esa_box esa box (DNA binding site) EsaR_active->esa_box Binds EsaR_inactive->esa_box Dissociates from target_promoter Target Promoter esa_box->target_promoter Represses Repression Repression target_promoter->Repression target_gene Target Gene Repression->target_gene

Caption: EsaR inhibition by OHHL in Pantoea stewartii.

Experimental Workflow for Reporter Gene Assay

Reporter_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis culture Overnight culture of reporter strain dilution Dilute culture in fresh medium culture->dilution incubation1 Incubate for 1 hour dilution->incubation1 add_OHHL Add OHHL at varying concentrations incubation1->add_OHHL incubation2 Incubate for 4 hours add_OHHL->incubation2 plate_reader Transfer to plate reader incubation2->plate_reader measure_reporter Measure reporter signal (e.g., GFP, Luciferase) plate_reader->measure_reporter measure_od Measure turbidity (OD600) plate_reader->measure_od normalize Normalize reporter signal to cell density measure_reporter->normalize measure_od->normalize plot Plot dose-response curve normalize->plot calculate Calculate EC50/IC50 plot->calculate

Caption: Workflow for a typical reporter gene assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to assess OHHL-LuxR homolog interactions.

Reporter Gene Assay

This assay is used to quantify the transcriptional activation or inhibition by a LuxR homolog in response to OHHL.

1. Strain and Plasmid Construction:

  • An appropriate bacterial host (commonly E. coli) that does not produce its own AHLs is used.
  • A two-plasmid system is typically employed:
  • Plasmid 1 (Regulator): Expresses the LuxR homolog of interest, often under the control of a constitutive or inducible promoter.
  • Plasmid 2 (Reporter): Contains a reporter gene (e.g., lacZ, gfp, luc) downstream of a promoter that is regulated by the LuxR homolog. This promoter contains the specific DNA binding site (lux box or equivalent) for the homolog.

2. Experimental Procedure:

  • Transform the host strain with both plasmids.
  • Grow an overnight culture of the reporter strain in a suitable medium (e.g., LB broth) with appropriate antibiotics.
  • The following day, dilute the overnight culture into fresh medium and grow to early or mid-exponential phase.
  • Aliquot the culture into a multi-well plate.
  • Add OHHL to the wells at a range of final concentrations (a negative control with no OHHL should be included).
  • Incubate the plate for a defined period to allow for protein expression and reporter activation/inhibition.
  • Measure the reporter signal (e.g., fluorescence for GFP, luminescence for luciferase) and the optical density (OD600) of the cultures.

3. Data Analysis:

  • Normalize the reporter signal to the cell density (OD600) to account for differences in cell growth.
  • Plot the normalized reporter activity against the concentration of OHHL.
  • For activators, the data can be fitted to a dose-response curve to determine the EC50 (the concentration of OHHL that elicits a half-maximal response). For inhibitors, the IC50 (the concentration of OHHL that causes 50% inhibition) can be calculated.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively or quantitatively assess the binding of a purified LuxR homolog to its target DNA in the presence or absence of OHHL.

1. Reagents and Materials:

  • Purified LuxR homolog protein.
  • A labeled DNA probe (e.g., with 32P or a fluorescent dye) containing the lux box sequence.
  • Binding buffer (typically contains Tris-HCl, KCl, MgCl2, DTT, and glycerol).
  • Non-denaturing polyacrylamide gel.

2. Experimental Procedure:

  • Set up binding reactions in small volumes containing the binding buffer, a fixed amount of the labeled DNA probe, and varying concentrations of the purified LuxR homolog.
  • For cross-reactivity studies, incubate the protein with a fixed concentration of OHHL before adding the DNA probe.
  • Incubate the reactions at an appropriate temperature to allow for protein-DNA binding.
  • Load the samples onto a non-denaturing polyacrylamide gel and perform electrophoresis.
  • Visualize the DNA bands (e.g., by autoradiography or fluorescence imaging).

3. Data Analysis:

  • A shift in the mobility of the DNA probe (a band that migrates slower than the free probe) indicates protein-DNA binding.
  • The intensity of the shifted band is proportional to the amount of protein-DNA complex formed.
  • By titrating the protein concentration, the dissociation constant (Kd) can be estimated. The effect of OHHL on binding can be assessed by comparing the shifted bands in its presence and absence.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between OHHL and a LuxR homolog.

1. Reagents and Materials:

  • Purified LuxR homolog protein in a suitable buffer.
  • A solution of OHHL in the same buffer.
  • An isothermal titration calorimeter.

2. Experimental Procedure:

  • Load the purified protein into the sample cell of the calorimeter.
  • Load the OHHL solution into the injection syringe.
  • Perform a series of small, sequential injections of the OHHL solution into the protein solution.
  • The heat change associated with each injection is measured.

3. Data Analysis:

  • The raw data consists of a series of heat-change peaks corresponding to each injection.
  • Integration of these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of ligand to protein.
  • This isotherm is then fitted to a binding model to determine the Kd, n, and ΔH of the interaction.

Conclusion

The cross-reactivity of this compound with different LuxR homologs is a complex phenomenon with significant biological implications. While OHHL is a potent activator of its cognate receptor, LuxR, its interaction with other homologs can lead to activation (e.g., CarR), inhibition (e.g., EsaR, ExpR), or modulation of activity (e.g., SdiA). The quantitative data presented in this guide highlights the varying degrees of specificity among LuxR-type proteins.

For researchers in microbiology, this information is critical for understanding the intricate communication networks within microbial communities. For professionals in drug development, the ability of some LuxR homologs to be inhibited by OHHL provides a conceptual basis for the design of quorum sensing inhibitors as potential antimicrobial agents. Further research is needed to fill the gaps in our quantitative understanding of these interactions, particularly for homologs like LasR and TraR, which are important in pathogenic bacteria. The experimental protocols outlined here provide a framework for conducting such investigations.

References

A Comparative Guide to Structural Analogs of N-(3-Oxohexanoyl)-L-homoserine Lactone (OHHL) and Their Quorum Sensing Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL or 3-oxo-C6-HSL) is a key autoinducer molecule used by many Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS).[1][2] This signaling system controls various physiological processes, including biofilm formation, virulence factor production, and antibiotic biosynthesis.[1][3] The central role of QS in bacterial pathogenicity has made its modulation a promising strategy for developing novel anti-infective therapies that aim to disarm pathogens rather than kill them, thereby reducing the selective pressure for antibiotic resistance.

This guide provides an objective comparison of various structural analogs of OHHL, summarizing their biological activities with supporting experimental data. It details the methodologies for key bioassays and visualizes critical pathways and workflows to aid in the research and development of novel QS modulators.

Data Presentation: Biological Activity of OHHL Analogs

The biological activity of OHHL analogs is typically categorized as either agonistic (mimicking the natural molecule to activate the QS system) or antagonistic (inhibiting the QS system). The following tables summarize quantitative data for various classes of OHHL analogs, detailing the structural modifications and their observed effects on different bacterial QS systems.

Table 1: Antagonistic Activity of OHHL Structural Analogs

Analog Class / CompoundStructural ModificationTarget System / OrganismBioassayIC₅₀ ValueReference
Thiolactones Lactone oxygen replaced with sulfurE. coli (LasR)Reporter Gene AssayNanomolar range[4]
Triazoles Amide bond replaced by a triazole ring (with C12 alkyl chain)P. aeruginosaBiofilm InhibitionActive at 1 mM
Tetrazoles (PD12) Amide bond replaced by a 2,5-disubstituted tetrazole ringP. aeruginosa (LasR)Reporter Gene Assay30 nM[4]
β-Keto Esters Aryl functionality at the C-3 positionVibrio harveyiBioluminescence Inhibition23 µM - 53 µM
N-Aryl L-Homoserine Lactones (4-I POHL E22) Phenylacetyl group with 4-Iodo substitutionP. aeruginosa (LasR)Reporter Gene Assay2.0 µM[5]
3-Oxo-C12-2-amino-4-chlorophenol (ACP analog) Homoserine lactone ring replaced with aminocyclohexanolE. coli (LasR)Reporter Gene Assay28.2 µM[6]

Table 2: Agonistic Activity of OHHL Structural Analogs

Analog Class / CompoundStructural ModificationTarget System / OrganismBioassayEC₅₀ ValueReference
N-(3-oxo-acyl)-homocysteine thiolactones (3O-AHTLs) Lactone oxygen replaced with sulfurS. enterica (SdiA)Reporter Gene AssayLower than native AHLs[7]
3-oxoC6-d-HSL d-enantiomer of the homoserine lactone ringP. aeruginosa (RhlI)Enzyme Activity Assay224 ± 55 µM[8]
Tetramic Acid Degradation product of 3-oxo-C12-HSLE. coli (LasR)Reporter Gene Assay2.7 µM (vs. 9 nM for parent)[6]
(S,S)-3-Oxo-C12-ACH Homoserine lactone ring replaced with aminocyclohexanolE. coli (LasR)Reporter Gene Assay170 nM[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the mechanism of action and the screening strategy for OHHL analogs.

Quorum_Sensing_Signaling_Pathway cluster_bacterium Gram-Negative Bacterium cluster_environment Extracellular Environment cluster_analogs Structural Analogs LuxI LuxI Synthase OHHL_in OHHL LuxI->OHHL_in Synthesizes LuxR LuxR Receptor (Inactive) Complex OHHL-LuxR Complex (Active) OHHL_in->LuxR Binds to OHHL_out OHHL OHHL_in->OHHL_out DNA lux Box (DNA) Complex->DNA Binds to TargetGenes Target Genes (e.g., lux operon) DNA->TargetGenes Activates Transcription Phenotype QS Phenotype (Biofilm, Virulence) TargetGenes->Phenotype Leads to Antagonist Antagonist Analog Antagonist->LuxR Inhibits Agonist Agonist Analog Agonist->LuxR Activates Experimental_Workflow cluster_workflow Screening Workflow for OHHL Analogs Start Library of Structural Analogs Screen Primary Screen: Reporter Strain Assay (e.g., E. coli + GFP) Start->Screen AgonistTest Test for Agonism (Analog alone) Screen->AgonistTest AntagonistTest Test for Antagonism (Analog + native OHHL) Screen->AntagonistTest Measure Measure Reporter Output (e.g., Fluorescence) AgonistTest->Measure AntagonistTest->Measure Identify Identify 'Hits' (Active Compounds) Measure->Identify SecondaryScreen Secondary Screen: Phenotypic Assay (e.g., P. aeruginosa) Identify->SecondaryScreen BiofilmAssay Biofilm Inhibition Assay (Crystal Violet Staining) SecondaryScreen->BiofilmAssay Quantify Quantify Biofilm (OD₅₅₀) BiofilmAssay->Quantify End Lead Compound Characterization Quantify->End

References

Quantitative Comparison of N-(3-Oxohexanoyl)-L-homoserine Lactone (3-oxo-C6-HSL) Production in Wild-Type vs. Mutant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria. This molecule, belonging to the acyl-homoserine lactone (AHL) family, plays a pivotal role in regulating gene expression in a cell-density-dependent manner, controlling processes such as biofilm formation, virulence factor production, and bioluminescence. The synthesis of 3-oxo-C6-HSL is primarily catalyzed by LuxI-type synthases. Genetic mutations in the genes encoding these synthases can significantly impact the production of 3-oxo-C6-HSL, thereby altering the bacterium's QS capabilities. This guide provides a quantitative comparison of 3-oxo-C6-HSL production in wild-type bacteria versus their corresponding synthase mutants, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison of AHL Production

The following table summarizes the quantitative analysis of N-acyl homoserine lactone (AHL) production in wild-type Burkholderia cenocepacia J2315 and its corresponding synthase mutants (ΔcepI and ΔcciI). The data is derived from studies investigating the interplay between different quorum sensing systems in this bacterium. While B. cenocepacia J2315 is known to produce N-octanoyl-homoserine lactone (C8-HSL) and N-hexanoyl-homoserine lactone (C6-HSL), the principles of its LuxI/R-type quorum sensing systems are analogous to those involving 3-oxo-C6-HSL in other bacteria. The relative production levels are indicative of the impact of synthase gene mutations.

Bacterial StrainRelevant GenotypeRelative AHL Production Level (%)Key Findings
B. cenocepacia J2315Wild-Type100Produces both C8-HSL and C6-HSL via CepI and CciI synthases respectively.
B. cenocepacia ΔcepIcepI gene deletionSignificantly Reduced C8-HSLDemonstrates the primary role of CepI in C8-HSL synthesis.
B. cenocepacia ΔcciIcciI gene deletionSignificantly Reduced C6-HSLHighlights the function of CciI in C6-HSL production.
B. cenocepacia ΔcepIΔcciIDouble deletion of cepI and cciINo detectable AHLsConfirms that CepI and CciI are the primary synthases for the respective AHLs.[1]

Experimental Protocols

The quantification of 3-oxo-C6-HSL and other AHLs is crucial for comparing wild-type and mutant strains. Below are detailed methodologies for key experiments cited in the literature.

AHL Extraction from Bacterial Supernatant

This protocol outlines the general procedure for extracting AHLs from bacterial cultures for subsequent analysis.

  • Bacterial Culture: Grow wild-type and mutant bacterial strains in appropriate liquid media (e.g., Luria-Bertani broth) to a specific optical density (OD600), typically in the late logarithmic or early stationary phase, at a suitable temperature (e.g., 30°C or 37°C).

  • Supernatant Collection: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Extraction: Transfer the cell-free supernatant to a separating funnel. Extract the supernatant twice with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

  • Drying and Concentration: Pool the organic phases and dry them over anhydrous magnesium sulfate. Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.

  • Resuspension: Dissolve the dried extract in a small, precise volume of a suitable solvent, such as acetonitrile or ethyl acetate, for further analysis.

Quantification of 3-oxo-C6-HSL using a Whole-Cell Bioreporter

This method utilizes a genetically engineered bacterial strain that produces a measurable signal (e.g., bioluminescence or a colorimetric product) in response to a specific AHL.[2][3]

  • Bioreporter Strain: Use a bioreporter strain, such as Escherichia coli carrying a plasmid with a 3-oxo-C6-HSL-responsive promoter (e.g., the luxR promoter) fused to a reporter gene (e.g., luxCDABE for bioluminescence or lacZ for β-galactosidase activity).

  • Standard Curve: Prepare a standard curve by adding known concentrations of synthetic 3-oxo-C6-HSL to the bioreporter culture and measuring the reporter signal.

  • Sample Analysis: Add a specific volume of the resuspended AHL extract from the wild-type and mutant strains to the bioreporter culture.

  • Incubation: Incubate the cultures under appropriate conditions to allow for the induction of the reporter gene.

  • Signal Measurement: Measure the reporter signal (e.g., luminescence using a luminometer or β-galactosidase activity using a spectrophotometer).

  • Quantification: Determine the concentration of 3-oxo-C6-HSL in the samples by interpolating the measured signal on the standard curve.

Thin-Layer Chromatography (TLC) for AHL Profiling

TLC is a semi-quantitative method used to separate and identify different AHL molecules in an extract.

  • TLC Plate Preparation: Spot a small volume of the resuspended AHL extracts from the wild-type and mutant strains, along with synthetic AHL standards, onto a reverse-phase TLC plate (e.g., RP-18 F254s).

  • Chromatography: Develop the TLC plate in a chromatography tank containing an appropriate mobile phase (e.g., 60% methanol in water).

  • Visualization: After development, air-dry the plate. Overlay the plate with a thin layer of agar seeded with a suitable AHL bioreporter strain (e.g., Chromobacterium violaceum CV026, which produces a purple pigment in response to short-chain AHLs).

  • Incubation and Analysis: Incubate the plate at an appropriate temperature (e.g., 30°C) until colored spots appear, indicating the presence of AHLs. Compare the migration of the spots from the bacterial extracts to the synthetic standards to identify the AHLs present and estimate their relative abundance based on spot intensity.

Mandatory Visualization

QuorumSensingPathway Quorum Sensing Signaling Pathway cluster_cell Bacterial Cell LuxI LuxI Synthase AHL_in 3-oxo-C6-HSL LuxI->AHL_in Synthesizes LuxR LuxR Receptor Complex LuxR-AHL Complex Genes Target Genes Complex->Genes Activates Transcription Precursors S-adenosylmethionine + Acyl-ACP Precursors->LuxI Substrates AHL_in->LuxR Binds to AHL_out 3-oxo-C6-HSL AHL_in->AHL_out Diffusion ExperimentalWorkflow Experimental Workflow for AHL Production Comparison cluster_culture Bacterial Culture cluster_extraction AHL Extraction cluster_analysis Quantitative Analysis WT Wild-Type Strain Centrifuge Centrifugation WT->Centrifuge Mutant Mutant Strain (e.g., ΔluxI) Mutant->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Solvent Solvent Extraction Supernatant->Solvent Concentrate Concentrate Extract Solvent->Concentrate Bioreporter Bioreporter Assay Concentrate->Bioreporter TLC TLC Analysis Concentrate->TLC Data Comparative Data Table Bioreporter->Data TLC->Data

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling N-(3-Oxohexanoyl)-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL). Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, a conservative approach to handling is strongly recommended, treating it as a potentially hazardous substance.

Immediate Safety Recommendations

All personnel must adhere to standard laboratory safety protocols. The following personal protective equipment (PPE) is mandatory when handling this compound to minimize exposure risk.

Personal Protective Equipment (PPE)SpecificationRationale
Hand Protection Nitrile glovesProtects against skin contact. Nitrile is a common choice for chemical resistance.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and airborne particles.
Respiratory Protection Type N95 (US) or equivalent respiratorRecommended, especially when handling the powder form, to prevent inhalation.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

This information is synthesized from handling recommendations for similar N-acyl-homoserine lactone compounds.[1][2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (gloves and lab coat) during inspection.

  • Verify that the product label matches the order information.

2. Storage:

  • Store the compound in a tightly sealed container.

  • Keep at a temperature of -20°C for long-term stability.[3][4]

  • For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[4]

  • Store away from incompatible materials.

3. Handling and Preparation of Solutions:

  • All handling of the solid compound and preparation of stock solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.

  • This compound is typically a crystalline solid.[2]

  • Stock solutions can be prepared by dissolving in organic solvents such as DMSO and dimethylformamide.[2] The use of ethanol and other primary alcohols is not recommended as they may open the lactone ring.[2]

  • For biological experiments, further dilutions into aqueous buffers or isotonic saline should be made immediately prior to use.[2] Aqueous solutions are not recommended for storage for more than one day.[2]

4. Spill and Exposure Management:

  • Spill: In case of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material. Clean the area with a suitable solvent and then wash with soap and water. Dispose of the contaminated materials as hazardous waste.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.

5. Disposal Plan:

  • Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

  • Do not dispose of down the drain or in regular trash.

Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Receive Receive and Inspect Shipment Store Store at -20°C Receive->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh Compound DonPPE->Weigh Dissolve Prepare Stock Solution Weigh->Dissolve Dilute Make Working Dilutions Dissolve->Dilute Clean Clean Work Area Dilute->Clean DoffPPE Doff PPE Clean->DoffPPE Dispose Dispose of Waste DoffPPE->Dispose

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.